DIM
Description
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 |
Synonyms |
Alternative Name: 3,3-Diindolylmethane |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 3,3'-Diindolylmethane (DIM) in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3,3'-Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention for its anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. It details the compound's pleiotropic action, involving the modulation of multiple signaling pathways, induction of cell cycle arrest, and promotion of apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for foundational research techniques, and visualizes complex pathways and workflows to support further investigation and drug development efforts.
Modulation of Key Signaling Pathways
This compound's efficacy as an anti-cancer agent stems from its ability to interact with and modulate a wide array of cellular signaling networks that are often dysregulated in cancer.[3] Its multi-targeted nature allows it to simultaneously inhibit proliferation, survival, angiogenesis, and metastasis.[2][4]
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, growth, and proliferation, and its constitutive activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this axis.[3][5] It inhibits the activation of both PI3K and the downstream serine/threonine kinase Akt.[5] This inhibition prevents the phosphorylation of numerous downstream targets, including the mammalian target of rapamycin (mTOR).[5]
Furthermore, this compound's action on the Akt pathway contributes to the inactivation of Nuclear Factor-kappaB (NF-κB), a transcription factor that controls the expression of genes involved in inflammation, survival, and proliferation.[6][7] this compound can inhibit the translocation of NF-κB to the nucleus, thereby down-regulating the expression of its target genes, such as the anti-apoptotic protein Bcl-2.[3][5] This concerted inhibition of Akt and NF-κB signaling is a key mechanism for this compound-induced apoptosis and chemosensitization in cancer cells.[7]
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are crucial for transmitting extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. This compound has been shown to suppress the proliferative p44/42 MAPK (ERK1/2) pathway in various cancer cell lines.[4][8] In contrast, this compound can also induce the activation of stress-activated MAPK pathways, such as p38 MAPK.[8][9][10] This differential regulation—suppressing pro-survival signals while activating pro-apoptotic stress signals—contributes significantly to this compound's anti-tumor effects.[8][11]
-
Androgen Receptor (AR): In prostate cancer, this compound effectively down-regulates AR signaling, which is critical for the growth of both hormone-sensitive and hormone-refractory prostate cancer cells.[12] It inhibits AR nuclear translocation and the expression of AR and its target genes, like prostate-specific antigen (PSA).[12][13] This action is partly mediated by the interruption of crosstalk between AR and the Akt/NF-κB pathways.[12]
-
Estrogen Receptor (ER): this compound's effect on ER signaling in breast cancer is complex. It modulates the aryl hydrocarbon receptor (AhR), leading to crosstalk that can inhibit the growth of ER-positive cancer cells.[14] this compound also influences estrogen metabolism by altering the activity of cytochrome P450 (CYP) enzymes, promoting the formation of 2-hydroxyestrone, a "good" estrogen metabolite with anti-proliferative properties, over the more tumorigenic 16α-hydroxyestrone.[15][16] However, it's noted that at very low concentrations and in the absence of estradiol, this compound may activate ERα signaling, while at higher concentrations (e.g., 50μM), it demonstrates the opposite, growth-arresting effect.[14]
Induction of Cell Cycle Arrest
A primary mechanism of this compound's anti-proliferative action is the induction of cell cycle arrest, primarily at the G1 or G2/M phase.[8][11][17]
-
G1 Arrest: this compound induces G1 arrest by modulating the expression of key cell cycle regulatory proteins. It upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[8][14] These proteins bind to and inhibit the activity of cyclin/CDK complexes (e.g., Cyclin D1/CDK4/6) that are necessary for the G1/S transition, thereby halting cell cycle progression.[4][8][17]
-
G2/M Arrest: In some cancer types, such as oral squamous cell carcinoma, this compound has been observed to induce G2/M arrest.[11] This is associated with the suppression of cyclin B1 and cdc25c expression, proteins essential for entry into mitosis.[11]
Promotion of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cells.[1][18] It modulates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Survivin while decreasing the Bax/Bcl-2 ratio.[6][8] This shift promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3.[8]
-
Extrinsic Pathway: this compound can induce apoptosis through endoplasmic reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5).[19] The activation of DR5 subsequently activates caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute programmed cell death.[19] A hallmark of this compound-induced apoptosis is the cleavage of poly (ADP-Ribose) polymerase (PARP), a substrate of activated caspase-3.[8][18]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound are dose-dependent and vary across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| SCC2095 | Oral Squamous Cell Carcinoma | 22 | [11] |
| SCC9 | Oral Squamous Cell Carcinoma | 25 | [11] |
| SCC15 | Oral Squamous Cell Carcinoma | 29 | [11] |
| PC-3 | Prostate Cancer | ~10-50 | [20] |
| HepG2 | Hepatocellular Carcinoma | ~10-50 | [20] |
| HTB-26 (MDA-MB-435) | Breast Cancer | ~10-50 |[20] |
Note: IC50 values can vary based on experimental conditions, such as cell seeding density and duration of exposure.[21]
Table 2: Summary of this compound's Effects on Key Regulatory Proteins
| Protein/Pathway | Effect of this compound Treatment | Cellular Process | References |
|---|---|---|---|
| p-Akt | Down-regulation / Inhibition | Survival, Proliferation | [3][5][8][12] |
| NF-κB | Inhibition of activity/translocation | Survival, Inflammation | [3][5][6][7][12] |
| p-ERK1/2 (p44/42) | Down-regulation / Inhibition | Proliferation | [4][8] |
| p-p38 MAPK | Up-regulation / Activation | Stress Response, Apoptosis | [8][9][10] |
| Androgen Receptor (AR) | Down-regulation, Nuclear Exclusion | Proliferation (Prostate) | [12][13] |
| p21, p27 | Up-regulation | Cell Cycle Arrest (G1) | [8][14][17] |
| Cyclin D1, CDK4, CDK6 | Down-regulation | Cell Cycle Progression (G1) | [4][8][17] |
| Cyclin B1, cdc25c | Down-regulation | Cell Cycle Progression (G2/M) | [11] |
| Bcl-2, Survivin | Down-regulation | Apoptosis Inhibition | [6][8] |
| Caspase-3, -8, -9 | Activation (Cleavage) | Apoptosis Execution | [18][19] |
| PARP | Cleavage | Apoptosis Marker |[8][18] |
Experimental Protocols
The following sections provide generalized, detailed methodologies for key experiments frequently cited in this compound research. These protocols serve as a foundational guide for investigators.
Protocol 1: Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins following this compound treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., MDA-MB-231, LNCaP) and allow them to adhere. Treat with desired concentrations of this compound (e.g., 15-50 µM) or vehicle control for 24-72 hours.
-
Lysate Preparation: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
-
Gel Electrophoresis: Normalize protein concentrations for all samples. Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-15% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-p27, anti-PARP) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein like β-actin or GAPDH to confirm equal loading.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.[22][23][24]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound or vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells (using trypsin). Combine and centrifuge at 1200 rpm for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Store fixed cells at -20°C for a minimum of 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA in each cell. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content) and the G2/M phase (4N DNA content), with the S phase population situated between them. Use appropriate software to deconvolute the histogram and quantify the percentage of cells in each phase.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound as described in the previous protocols.
-
Harvesting: Collect all cells (floating and adherent) and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3,3'-Diindolylmethane is a pleiotropic anti-cancer agent that operates through a complex and interconnected network of molecular mechanisms.[3] Its ability to simultaneously inhibit critical pro-survival signaling pathways like PI3K/Akt/NF-κB, modulate hormone receptor activity, induce cell cycle arrest, and promote apoptosis underscores its potential as a therapeutic and chemopreventive agent.[1][2] The methodologies and data presented in this guide provide a comprehensive framework for researchers aiming to further elucidate this compound's mechanism of action and translate these preclinical findings into clinical applications.
References
- 1. Cellular and Molecular Mechanisms of 3,3'-Diindolylmethane in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (this compound): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3'-diindolylmethane inhibits migration and invasion of human cancer cells through combined suppression of ERK and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 3,3′-Diindolylmethane (this compound) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,3'-diindolylmethane exerts anti-proliferation and apoptosis induction by TRAF2-p38 axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The dietary phytochemical 3,3'-diindolylmethane induces G2/M arrest and apoptosis in oral squamous cell carcinoma by modulating Akt-NF-κB, MAPK, and p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Down-regulation of androgen receptor by 3,3'-diindolylmethane contributes to inhibition of cell proliferation and induction of apoptosis in both hormone-sensitive LNCaP and insensitive C4-2B prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of AMP-Activated Protein Kinase by 3,3′-Diindolylmethane (this compound) Is Associated with Human Prostate Cancer Cell Death In Vitro and In Vivo | PLOS One [journals.plos.org]
- 14. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mskcc.org [mskcc.org]
- 16. sol-thrive.com [sol-thrive.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
Biological Properties of Diindolylmethane: A Technical Guide for Researchers
1.0 Introduction
Diindolylmethane (DIM) is a natural compound formed in the stomach's acidic environment following the digestion of indole-3-carbinol (I3C), a substance abundant in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1][2] Extensive research has identified this compound as a molecule with pleiotropic biological activities, demonstrating significant potential as a chemopreventive, anti-inflammatory, and therapeutic agent.[1][3][4] Unlike its precursor I3C, this compound is a more stable compound and is considered responsible for many of the health benefits associated with cruciferous vegetable consumption.[5]
This technical guide provides an in-depth overview of the core biological properties of this compound, focusing on its molecular mechanisms of action, relevant signaling pathways, and quantitative data from key experimental studies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
2.0 Core Mechanisms of Action
This compound exerts its effects through a variety of cellular and molecular mechanisms. Its ability to interact with multiple targets contributes to its broad spectrum of biological activity.[1]
2.1 Modulation of Estrogen Metabolism
One of the most well-documented activities of this compound is its ability to modulate estrogen metabolism.[6][7] Estrogen is primarily metabolized via two competing hydroxylation pathways, leading to the formation of 2-hydroxyestrone (2-OHE1) or 16α-hydroxyestrone (16α-OHE1).[5] The 2-OHE1 metabolite is considered "good" as it possesses weak estrogenic activity and is associated with anti-proliferative effects.[8] Conversely, the 16α-OHE1 metabolite is a potent estrogen agonist linked to the proliferation of estrogen-dependent cancers.[5]
This compound promotes the preferential metabolism of estrogen towards the 2-hydroxylation pathway, thereby increasing the urinary 2-OHE1/16α-OHE1 ratio.[6][9] This shift is considered a key mechanism behind this compound's chemopreventive effects in hormone-sensitive cancers like breast cancer.[5][6]
2.2 Aryl Hydrocarbon Receptor (AhR) Activation
This compound is a known agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to detoxification and cell signaling.[10][11][12] Upon binding this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[13]
A primary target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in estrogen metabolism.[10][11] The activation of the AhR pathway by this compound is a key mechanism underlying its anti-estrogenic effects, which are observed at concentrations that do not necessarily induce high levels of CYP1A1.[10][11] This suggests a complex, dose-dependent interaction. The AhR-DIM complex can also engage in inhibitory crosstalk with the estrogen receptor alpha (ERα), further contributing to its anti-proliferative effects in hormone-dependent cancers.[13]
2.3 Regulation of Cell Signaling Pathways
This compound's anti-cancer properties stem from its ability to modulate a wide array of signaling pathways that govern cell proliferation, survival, and death.
2.3.1 Induction of Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3][14] It primarily triggers the intrinsic mitochondrial pathway by altering the expression of Bcl-2 family proteins.[15] Specifically, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which execute the final stages of apoptosis.[1]
2.3.2 Induction of Cell Cycle Arrest
Hyper-proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle. This compound effectively halts this process by inducing cell cycle arrest, predominantly at the G1 phase.[1][15][16] This arrest is mediated by this compound's ability to modulate the expression and activity of key cell cycle regulators. It has been shown to decrease the expression of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, and to upregulate the expression of CDK inhibitors, including p21WAF1/CIP1 and p27KIP1.[1][14][17] This prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G1-to-S phase transition and inhibiting cell proliferation.[1]
References
- 1. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (this compound): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepauselife.com [thepauselife.com]
- 3. mskcc.org [mskcc.org]
- 4. optimalhealthsystems.com [optimalhealthsystems.com]
- 5. dovepress.com [dovepress.com]
- 6. 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Benefits of Diindolylmethane for Health [verywellhealth.com]
- 8. Health Benefits of this compound (Diindolylmethane) [webmd.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aryl hydrocarbon receptor-mediated antiestrogenic and antitumorigenic activity of diindolylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Resveratrol and 3,3′-Diindolylmethane Differentially Regulate Aryl Hydrocarbon Receptor and Estrogen Receptor Alpha Activity through Multiple Transcriptomic Targets in MCF-7 Human Breast Cancer Cells [mdpi.com]
- 14. 3,3′-Diindolylmethane (this compound) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,3′-Diindolylmethane rapidly and selectively inhibits hepatocyte growth factor/c-Met signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diindolylmethane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 17. mdpi.com [mdpi.com]
The Influence of 3,3'-Diindolylmethane on Estrogen Metabolism: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention for its potential as a chemopreventive agent, particularly in hormone-dependent cancers. Its primary mechanism of action involves the modulation of estrogen metabolism, thereby altering the balance of estrogenic and anti-estrogenic metabolites. This technical guide provides an in-depth exploration of the core signaling pathways influenced by this compound, namely the Aryl Hydrocarbon Receptor (AhR), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB) pathways. We will dissect the molecular mechanisms, present quantitative data on this compound's effects, provide detailed experimental protocols for key assays, and visualize the intricate signaling networks using Graphviz diagrams.
Core Signaling Pathways in this compound-Mediated Estrogen Metabolism
This compound's influence on estrogen metabolism is not a singular event but rather a complex interplay of multiple signaling cascades. The following sections delineate the primary pathways involved.
Aryl Hydrocarbon Receptor (AhR) Pathway: The Central Hub
The AhR pathway is the most well-established mechanism through which this compound exerts its effects on estrogen metabolism. This compound is a known ligand for the AhR, a ligand-activated transcription factor.[[“]][2]
Mechanism of Action:
-
Ligand Binding and Nuclear Translocation: In its inactive state, AhR resides in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. Upon binding to this compound, AhR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).
-
Gene Transcription: This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.
-
Induction of Cytochrome P450 Enzymes: Key target genes of the AhR/ARNT complex are cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[2][3] These enzymes are crucial for phase I metabolism of estrogens.
-
CYP1A1 primarily catalyzes the 2-hydroxylation of estrone (E1) to form 2-hydroxyestrone (2-OHE1), a metabolite with weak estrogenic and potential anti-proliferative properties.[4]
-
CYP1B1 is involved in the 4-hydroxylation of estrogens, leading to the formation of 4-hydroxyestrone (4-OHE1), a metabolite that can be further oxidized to generate reactive quinones that can cause DNA damage. However, this compound has been shown to preferentially induce CYP1A1 over CYP1B1 in certain breast cancer cell lines.[2]
-
This preferential induction of CYP1A1 shifts the balance of estrogen metabolism towards the production of the less estrogenic 2-OHE1, thereby increasing the 2-OHE1/16α-OHE1 ratio, a biomarker associated with a lower risk of estrogen-dependent cancers.[3][4]
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: The Antioxidant Response
The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. This compound has been shown to activate this pathway, which can indirectly influence estrogen metabolism and its carcinogenic potential.[5]
Mechanism of Action:
-
Nrf2 Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. This compound, likely through the generation of mild oxidative stress or by direct interaction with Keap1, disrupts the Nrf2-Keap1 interaction.
-
Nuclear Translocation and ARE Binding: This dissociation allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[[“]]
-
Induction of Phase II Detoxification and Antioxidant Enzymes: Nrf2 activation leads to the transcription of a battery of cytoprotective genes, including:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme can detoxify the quinone metabolites of 4-hydroxyestrogens, thereby preventing them from causing DNA damage.
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to electrophilic compounds, including estrogen metabolites, facilitating their excretion.
-
Heme oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.
-
By upregulating these protective enzymes, the Nrf2 pathway helps to mitigate the DNA-damaging effects of certain estrogen metabolites.
Nuclear Factor-kappa B (NF-κB) Pathway: Modulating Inflammation
The NF-κB pathway is a key regulator of inflammation, a process closely linked to cancer development. Chronic inflammation can promote the proliferation of cancer cells. This compound has been shown to inhibit the activation of NF-κB.
Mechanism of Action:
-
Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound has been shown to inhibit the degradation of IκBα, although the precise upstream mechanism is still under investigation.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound prevents the nuclear translocation of the active NF-κB subunits (typically p50 and p65).
-
Downregulation of Pro-inflammatory Genes: In the nucleus, NF-κB binds to specific DNA elements and promotes the transcription of pro-inflammatory genes, such as cytokines and chemokines, which can create a tumor-promoting microenvironment. By inhibiting NF-κB activation, this compound can reduce the expression of these inflammatory mediators.
The inhibition of NF-κB by this compound can contribute to its anti-cancer effects by reducing inflammation-driven cell proliferation.
Crosstalk Between Signaling Pathways
The signaling pathways modulated by this compound are not independent but engage in significant crosstalk, creating a complex regulatory network.
-
AhR and Nrf2: There is evidence of crosstalk between the AhR and Nrf2 pathways. Activation of AhR can lead to the induction of some Nrf2-target genes, suggesting a cooperative effect in cellular protection.[6]
-
Nrf2 and NF-κB: The Nrf2 and NF-κB pathways often exhibit a reciprocal inhibitory relationship. Activation of Nrf2 can suppress NF-κB signaling, and conversely, chronic NF-κB activation can inhibit Nrf2 activity.[7][8] this compound's ability to activate Nrf2 may therefore contribute to its inhibition of NF-κB.
-
AhR and Estrogen Receptor (ER): The AhR and ER signaling pathways are intricately linked. Activated AhR can inhibit ER-mediated gene transcription through several mechanisms, including competition for co-activators and promoting the degradation of the ERα protein.[2] This provides an additional layer of anti-estrogenic activity for this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effects of this compound on Estrogen Metabolite Ratios in Human Studies
| Study Population | This compound Dosage | Duration | Change in 2-OHE1/16α-OHE1 Ratio | Reference |
| Women with Thyroid Proliferative Disease | 300 mg/day | 14 days | Significant increase | [3] |
| Female BRCA1 mutation carriers | 300 mg/day | 4-6 weeks | No significant change | [9] |
Table 2: In Vitro Effects of this compound on Gene Expression in Breast Cancer Cells (MCF-7)
| Gene | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression | Reference |
| CYP1A1 | 25 µM | 16 hours | ~3.93 | [3] |
| CYP1B1 | 25 µM | 16 hours | Not significantly changed alone | [3] |
| p21 | Not specified | 24 hours | 6-7 fold increase | [10] |
Table 3: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| H460 (Lung Carcinoma) | 154 | |
| MCF-7 (Breast Adenocarcinoma) | 156 | |
| B16 (Melanoma) | 46 | |
| KB (Oral Carcinoma) | 205 | |
| MESSA (Uterine Sarcoma) | 139 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on estrogen metabolism.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot cell viability against this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol is for determining the effect of this compound on the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
Cancer cell line of interest
-
This compound
-
Nuclear and cytoplasmic extraction kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Cell Lysis and Fractionation: After treatment, wash the cells with ice-cold PBS. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit. Add protease and phosphatase inhibitors to the lysis buffers.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from the nuclear and cytoplasmic extracts onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: a. Strip the membrane and re-probe with antibodies against Lamin B1 (to confirm the purity of the nuclear fraction) and GAPDH (to confirm the purity of the cytoplasmic fraction). b. Quantify the band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction of this compound-treated cells compared to the control indicates nuclear translocation.
Real-Time Quantitative PCR (RT-qPCR) for CYP1A1 and CYP1B1 Gene Expression
This protocol is for quantifying the changes in mRNA expression of CYP1A1 and CYP1B1 in response to this compound treatment.
Materials:
-
Cell culture dishes (6-well)
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
RT-qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in the Western blot protocol.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
RT-qPCR: a. Prepare the RT-qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (CYP1A1 or CYP1B1) or the housekeeping gene, and the diluted cDNA template. b. Perform the RT-qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
Conclusion
3,3'-Diindolylmethane modulates estrogen metabolism through a multi-pronged approach, primarily by activating the AhR signaling pathway to upregulate the expression of CYP1A1, which favors the production of the less estrogenic 2-hydroxyestrone. Concurrently, this compound activates the Nrf2 antioxidant response pathway, leading to the induction of phase II detoxification enzymes that can neutralize reactive estrogen metabolites. Furthermore, this compound's inhibition of the pro-inflammatory NF-κB pathway may contribute to its anti-cancer properties. The intricate crosstalk between these pathways underscores the complex and potentially beneficial effects of this compound on hormonal health. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this promising natural compound.
References
- 1. Mechanisms of antioxidant response element in gene regulation - Consensus [consensus.app]
- 2. Modulation of CYP1A1, CYP1A2 and CYP1B1 expression by cabbage juices and indoles in human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay of Genes Regulated by Estrogen and Diindolylmethane in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and 3,3′-Diindolylmethane Differentially Regulate Aryl Hydrocarbon Receptor and Estrogen Receptor Alpha Activity through Multiple Transcriptomic Targets in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 8. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,3'-Diindolylmethane (this compound) induces a G(1) cell cycle arrest in human breast cancer cells that is accompanied by Sp1-mediated activation of p21(WAF1/CIP1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure of 3,3'-Diindolylmethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diindolylmethane (DIM) is a naturally occurring compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. It has garnered significant attention in the scientific community for its potential therapeutic properties, including anti-cancer and immunomodulatory effects. This technical guide provides a comprehensive overview of the synthesis and detailed chemical structure of this compound, aimed at researchers, scientists, and professionals in drug development. We present a comparative analysis of synthetic methodologies, detailed experimental protocols, and an in-depth look at its structural features, including crystallographic and spectroscopic data. Furthermore, we explore the molecular interactions of this compound with key signaling pathways, providing visualizations to facilitate a deeper understanding of its mechanism of action.
Chemical Structure of 3,3'-Diindolylmethane
3,3'-Diindolylmethane is a dimeric compound formed from two indole units linked by a methylene bridge at their respective 3-positions. Its chemical formula is C₁₇H₁₄N₂ with a molecular weight of 246.31 g/mol .[1][2]
Crystallographic Data
The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystal structure reveals the relative orientations of the two indole rings. The key bond lengths and angles provide foundational data for computational modeling and structure-activity relationship (SAR) studies.
Table 1: Selected Bond Lengths and Angles for 3,3'-Diindolylmethane
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths | ||||
| C-C (bridge) | C(7) | C(8) | 1.514 | |
| C-N (indole) | C(1) | N(1) | 1.378 | |
| C-N (indole) | C(6) | N(1) | 1.385 | |
| C-C (indole) | C(1) | C(2) | 1.372 | |
| C-C (indole) | C(2) | C(3) | 1.435 | |
| C-C (indole) | C(3) | C(4) | 1.401 | |
| C-C (indole) | C(4) | C(5) | 1.373 | |
| C-C (indole) | C(5) | C(6) | 1.416 | |
| C-C (indole) | C(3) | C(7) | 1.498 | |
| Bond Angles | ||||
| C-C-C (bridge) | C(3) | C(7) | C(8) | 112.5 |
| C-N-C (indole) | C(1) | N(1) | C(6) | 108.9 |
| N-C-C (indole) | N(1) | C(1) | C(2) | 110.2 |
| C-C-C (indole) | C(1) | C(2) | C(3) | 106.8 |
Note: The crystallographic data presented here is based on the CCDC deposition number 280793. The actual bond lengths and angles may vary slightly depending on the specific crystalline form and experimental conditions.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and quality control of synthesized this compound.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of this compound.
Table 2: ¹H and ¹³C NMR Chemical Shifts for 3,3'-Diindolylmethane
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| 7.89 | s | 2H | N-H | |
| 7.65 | d | 2H | Ar-H | |
| 7.38 | d | 2H | Ar-H | |
| 7.22 | t | 2H | Ar-H | |
| 7.12 | t | 2H | Ar-H | |
| 6.95 | s | 2H | Ar-H (indole C2) | |
| 4.27 | s | 2H | -CH₂- |
| ¹³C NMR (DMSO-d₆) | δ (ppm) | Assignment |
| 136.4 | C (indole C7a) | |
| 127.2 | C (indole C3a) | |
| 122.7 | CH (indole C2) | |
| 120.7 | CH (indole C5) | |
| 118.6 | CH (indole C6) | |
| 118.0 | CH (indole C4) | |
| 114.2 | C (indole C3) | |
| 111.3 | CH (indole C7) | |
| 20.9 | -CH₂- |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The solvent used can influence the exact chemical shift values.
1.2.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. Under atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ is observed at m/z 247.1.[3] The fragmentation of this ion primarily leads to a characteristic fragment at m/z 130.1, which corresponds to the tropylium-like indolyl-methyl cation.[3][4]
Synthesis of 3,3'-Diindolylmethane
The most common and efficient method for the synthesis of this compound is the acid-catalyzed condensation of two molecules of indole with one molecule of formaldehyde or its polymer, paraformaldehyde. Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.
Synthetic Methodologies: A Comparative Overview
Table 3: Comparison of Synthetic Methods for 3,3'-Diindolylmethane
| Catalyst | Aldehyde Source | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| p-Toluenesulfonic acid | Paraformaldehyde | Water/Ethanol | 30-50 | 3-5 | >93 | |
| Meldrum's acid | Formaldehyde (37%) | Methanol or Ethanol | 15-50 | Not specified | >95 | [3] |
| Montmorillonite K10 Clay | Paraformaldehyde | Dichloromethane | Room Temperature | 0.5-1 | 90-95 | |
| Boron trifluoride etherate | Various aldehydes | Diethyl ether | Room Temperature | 2 | 66-89 |
Experimental Protocols
2.2.1. Protocol 1: Synthesis using p-Toluenesulfonic Acid
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, add 280 g of water, 120 g of ethanol, 100.0 g of indole, 15.4 g of paraformaldehyde, and 7.4 g of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to 40-50 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, stop stirring and filter the mixture. Wash the solid crude product with ethanol.
-
Purification: Recrystallize the crude product from hot toluene.
-
Drying: After cooling and precipitation, filter the crystals and dry them under low-temperature vacuum to obtain the final product.
2.2.2. Protocol 2: Synthesis using Meldrum's Acid [3]
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, add 2 moles of indole, 1 mole of 37% formaldehyde, 0.04 moles of Meldrum's acid, and 800 mL of methanol.
-
Reaction: Stir the mixture at a temperature between 15-50 °C. Monitor the reaction until the indole is consumed.
-
Work-up: Filter the reaction mixture by suction.
-
Drying: Dry the resulting solid under low-temperature vacuum to yield the crude product.
-
Purification (Optional): Dissolve the crude product in a mixture of ethyl acetate and ethanol, filter, and allow the filtrate to crystallize upon standing.
Synthesis Workflow
Caption: General workflow for the synthesis of 3,3'-Diindolylmethane.
Signaling Pathways Modulated by 3,3'-Diindolylmethane
This compound exerts its biological effects by interacting with and modulating various cellular signaling pathways. Two of the most well-characterized pathways are the androgen receptor (AR) and the interferon-gamma (IFN-γ) signaling pathways.
Androgen Receptor (AR) Signaling Pathway
This compound has been shown to act as an antagonist of the androgen receptor, which is a key driver in the development and progression of prostate cancer.
Caption: this compound's antagonistic effect on the Androgen Receptor signaling pathway.
Interferon-Gamma (IFN-γ) Signaling Pathway
This compound has been observed to potentiate the IFN-γ signaling pathway, which plays a crucial role in the anti-tumor immune response.
Caption: this compound potentiates the IFN-γ signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical structure of 3,3'-Diindolylmethane. The synthetic routes presented, particularly the acid-catalyzed condensation of indole and formaldehyde, offer efficient and high-yield methods for obtaining this valuable compound. The detailed structural and spectroscopic data serve as a crucial reference for researchers in the fields of medicinal chemistry and drug development. Furthermore, the elucidation of this compound's interaction with key signaling pathways, such as the androgen receptor and IFN-γ pathways, provides a molecular basis for its observed biological activities and underscores its potential as a therapeutic agent. Further research into the synthesis of novel this compound analogs and a deeper exploration of its pharmacological mechanisms will continue to be of high interest.
References
The Anti-Inflammatory Effects of Diindolylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical studies. It details the experimental protocols used to elucidate these mechanisms and visualizes the key signaling pathways involved. The evidence presented herein positions this compound as a promising candidate for further investigation and development as a novel anti-inflammatory agent.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] Diindolylmethane (this compound) has emerged as a bioactive compound with significant anti-inflammatory and chemopreventive activities.[2][3] It is the primary acid-catalyzed condensation product of indole-3-carbinol, which is abundant in vegetables of the Brassica genus.[4][5] This document synthesizes the current understanding of this compound's anti-inflammatory actions, focusing on its modulation of critical signaling cascades and its impact on the production of inflammatory mediators.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways and molecular players involved in the inflammatory response.
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation.[6] this compound has been shown to suppress the activation of the NF-κB pathway.[6][7][8] In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7), this compound treatment inhibited the degradation of IκBα, the inhibitory protein of NF-κB.[6][7] This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[6][7]
Modulation of MAPK Pathways
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial for transducing inflammatory signals.[9] Studies have demonstrated that this compound can suppress the phosphorylation and activation of p38 and JNK in response to inflammatory stimuli like TNF-α in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).[2][10][11] However, its effect on ERK activation appears to be cell-type dependent.[9]
Attenuation of AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is implicated in cell proliferation, survival, and inflammation. In RA-FLSs, this compound has been found to inhibit the phosphorylation of AKT, mTOR, and downstream effectors like p70S6K and 4E-BP1, which are activated by TNF-α.[2][10][11] This inhibition contributes to the anti-proliferative and anti-inflammatory effects of this compound in the context of rheumatoid arthritis.[2][10]
Aryl Hydrocarbon Receptor (AhR) Agonism
This compound is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][13] Activation of AhR by this compound can lead to diverse immunomodulatory effects.[14][15] For instance, AhR activation can promote the differentiation of regulatory T cells (Tregs), which suppress inflammatory responses.[16] Furthermore, AhR signaling can interact with other pathways, such as MAPK, to regulate inflammatory and metabolic processes.[17][18]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory markers and cellular processes as reported in key preclinical studies.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production
| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Effect on Cytokine Levels | Reference |
| RAW264.7 Macrophages | LPS | 10-40 µM | Dose-dependent decrease in TNF-α, IL-6, and IL-1β release. | [6][7][8] |
| RA-FLSs | TNF-α (10 ng/mL) | 25-50 µM | Significant suppression of IL-6, IL-8, and IL-1β mRNA and protein levels. | [2][10] |
| Adjuvant-Induced Arthritis (AIA) Mice | Adjuvant | 50 mg/kg/day (oral) | Decreased serum levels of pro-inflammatory cytokines. | [2][10] |
Table 2: Effect of this compound on Inflammatory Mediators and Enzymes
| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Effect on Mediator/Enzyme | Reference |
| RAW264.7 Macrophages | LPS | 10-40 µM | Significant decrease in nitric oxide (NO) and prostaglandin E2 (PGE2) release. | [6][8] |
| RAW264.7 Macrophages | LPS | 10-40 µM | Inhibition of inducible nitric oxide synthase (iNOS) protein and mRNA expression. | [6][7] |
| RA-FLSs | TNF-α | 25-50 µM | Dramatic suppression of MMP-2, MMP-3, MMP-8, and MMP-9 mRNA levels. | [2][10] |
Table 3: Effect of this compound on Cell Viability and Proliferation
| Cell Type | This compound Concentration | Duration of Treatment | Effect on Viability/Proliferation | Reference |
| RA-FLSs | 40, 60, 80 µM | 48 hours | Dose-dependent decrease in cell viability. | [2] |
| RA-FLSs | 30, 60 µM | 24 hours | Arrest of the cell cycle in the G1 phase. | [2] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 murine macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs): Isolated from synovial tissues of RA patients and cultured in DMEM with 10% FBS.[2][10]
-
-
Treatment: Cells are typically seeded and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 18 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).[2][8]
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates or nuclear extracts are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p38, phospho-JNK, p65, IκBα) overnight at 4°C.[2]
-
Detection: After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.[2] Band densities are quantified using software like ImageJ.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants or mouse serum are collected.
-
Assay Procedure: The concentrations of cytokines (e.g., IL-6, TNF-α, IL-1β) are measured using commercially available ELISA kits according to the manufacturer's instructions.[2]
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader, and cytokine concentrations are calculated based on a standard curve.[2]
Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells using TRIzol reagent or a similar method.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
Quantitative PCR: The relative mRNA expression of target genes (e.g., IL-6, MMPs) is quantified by real-time PCR using SYBR Green or TaqMan probes and specific primers. Gene expression is normalized to a housekeeping gene such as β-actin or GAPDH.
In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Mice
-
Induction of Arthritis: Male C57BL/6 mice are injected with complete Freund's adjuvant (CFA) to induce arthritis.[2][10]
-
This compound Administration: this compound is administered orally to the mice daily at a specified dose (e.g., 50 mg/kg).[2][10]
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling and arthritis scores.
-
Histological Analysis: At the end of the study, knee joints are collected for histological examination (H&E staining) to assess inflammation and cartilage destruction.
-
Biochemical Analysis: Serum is collected to measure the levels of pro-inflammatory cytokines by ELISA.[2][10]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: A generalized experimental workflow to study this compound's anti-inflammatory effects.
Conclusion and Future Directions
The collective evidence strongly supports the anti-inflammatory properties of diindolylmethane. Its ability to modulate multiple, critical inflammatory signaling pathways, including NF-κB, MAPK, and AKT/mTOR, underscores its potential as a therapeutic agent. The quantitative data from various preclinical models provide a solid foundation for its further development.
Future research should focus on well-designed clinical trials to establish the safety and efficacy of this compound in human inflammatory diseases.[19] Further mechanistic studies are also warranted to fully elucidate the complex interplay between this compound, its molecular targets, and the immune system. The development of novel formulations to enhance the bioavailability of this compound could also be a crucial step in translating its therapeutic potential into clinical practice.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Phytochemical, this compound, Inhibits Proliferation, Migration, Invasion and TNF-α Induced Inflammatory Cytokine Production of Synovial Fibroblasts From Rheumatoid Arthritis Patients by Targeting MAPK and AKT/mTOR Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3,3'-Diindolylmethane Suppresses the Inflammatory Response to Lipopolysaccharide in Murine Macrophages [agris.fao.org]
- 7. 3,3'-Diindolylmethane suppresses the inflammatory response to lipopolysaccharide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Novel Phytochemical, this compound, Inhibits Proliferation, Migration, Invasion and TNF-α Induced Inflammatory Cytokine Production of Synovial Fibroblasts From Rheumatoid Arthritis Patients by Targeting MAPK and AKT/mTOR Signal Pathway [frontiersin.org]
- 10. A Novel Phytochemical, this compound, Inhibits Proliferation, Migration, Invasion and TNF-α Induced Inflammatory Cytokine Production of Synovial Fibroblasts From Rheumatoid Arthritis Patients by Targeting MAPK and AKT/mTOR Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3, 3'-diindolylmethane enhances macrophage efferocytosis and subsequently relieves visceral pain via the AhR/Nrf2/Arg-1-mediated arginine metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural ligand 3,3'-diindolylmethane functions as an AHR agonist to modulate angiogenesis and organ development in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of Nutritional Aryl Hydrocarbon Receptor Ligands in Gut-Related Inflammation and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3, 3'-diindolylmethane, a natural aryl hydrocarbon receptor agonist, alleviates ulcerative colitis by enhancing "glycolysis-lactate-STAT3″ and TIP60 signals-mediated Treg differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3,3′-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling [mdpi.com]
- 18. 3,3'-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Diindolylmethane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
The Immunomodulatory Landscape of 3,3'-Diindolylmethane (DIM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant scientific interest for its pleiotropic biological activities, including its profound influence on the immune system. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates immune responses. It details this compound's interaction with key signaling pathways, its impact on various immune cell populations, and the quantitative effects observed in preclinical studies. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and structured data presentation to facilitate further research and development of this compound as a potential immunomodulatory agent.
Introduction
The intricate interplay between dietary compounds and the immune system is a rapidly evolving field of study. Among these, 3,3'-Diindolylmethane (this compound) has emerged as a promising immunomodulatory agent.[1][2][3] Derived from cruciferous vegetables like broccoli and cabbage, this compound exhibits a range of effects on both the innate and adaptive immune systems.[1][2] Its ability to interact with critical signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) and Nuclear Factor-kappa B (NF-κB), positions it as a molecule of interest for therapeutic applications in various inflammatory and autoimmune conditions, as well as in cancer immunotherapy.[4] This guide will elucidate the core mechanisms of this compound's immunomodulatory actions, present key quantitative data, and provide detailed experimental methodologies to support ongoing and future investigations.
Core Mechanisms of this compound-Mediated Immune Modulation
This compound's influence on the immune system is multifaceted, primarily revolving around its ability to activate the Aryl Hydrocarbon Receptor (AhR) and modulate the NF-κB signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. This compound is a known ligand for AhR. Upon binding, the this compound-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.
The downstream effects of AhR activation by this compound in immune cells are complex and context-dependent. It can lead to the differentiation of regulatory T cells (Tregs) and Th17 cells, and modulate the function of dendritic cells (DCs) and macrophages, thereby influencing the overall immune response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the activation of the NF-κB pathway in macrophages. It can suppress the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
Quantitative Effects of this compound on Immune Parameters
The immunomodulatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Immune Cells
| Cell Type | Parameter | Concentration of this compound | Effect | Reference |
| Murine Splenocytes | Proliferation | 10 µM | Increased proliferation | [1][2] |
| Murine Splenocytes | Mitogen-induced Proliferation | 10 µM | Augmented proliferation | [1][2] |
| Murine Peritoneal Macrophages | Reactive Oxygen Species (ROS) | Not specified | Stimulated production | [1][2] |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production (LPS-stimulated) | 25 µM | Significant decrease | [5] |
| RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) Production (LPS-stimulated) | 25 µM | Significant decrease | [5] |
| RAW 264.7 Macrophages | TNF-α Production (LPS-stimulated) | 25 µM | Significant decrease | [5] |
| RAW 264.7 Macrophages | IL-6 Production (LPS-stimulated) | 25 µM | Significant decrease | [5] |
| Jurkat T-cells | IL-2 Production (PMA/ionomycin-stimulated) | 10 µM | Significant increase | [4] |
| Jurkat T-cells | IL-8 Production (PMA/ionomycin-stimulated) | 10 µM | Significant increase | [4] |
| Jurkat T-cells | TNF-α Production (PMA/ionomycin-stimulated) | 10 µM | Significant increase | [4] |
Table 2: In Vivo Effects of this compound in Murine Models
| Animal Model | Administration Route | Dosage | Parameter | Effect | Reference |
| C57BL/6 Mice | Oral | 5 mg/kg | Serum IL-6 | Increased | [1][2] |
| C57BL/6 Mice | Oral | 5 mg/kg | Serum G-CSF | Increased | [1][2] |
| C57BL/6 Mice | Oral | 5 mg/kg | Serum IL-12 | Increased | [1][2] |
| C57BL/6 Mice | Oral | 5 mg/kg | Serum IFN-γ | Increased | [1][2] |
| EAE Mice | Not specified | Not specified | Amelioration of disease parameters | Effective | [3] |
| EAE Mice | Not specified | Not specified | CNS cellular infiltration | Reduced | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.
In Vitro Macrophage Anti-inflammatory Assay
References
- 1. 3,3'-Diindolylmethane stimulates murine immune function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3,3'-Diindolylmethane induces immunotoxicity via splenocyte apoptosis in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Chemopreventive Potential of Diindolylmethane (DIM): A Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has emerged as a promising agent in cancer chemoprevention.[1][2] Extensive preclinical research, encompassing both in vitro and in vivo studies, has demonstrated its ability to modulate key cellular processes involved in carcinogenesis, including apoptosis, cell cycle progression, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound as a chemopreventive agent, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it targets.
Mechanisms of Action: A Multi-Faceted Approach to Cancer Prevention
This compound exerts its chemopreventive effects through a variety of molecular mechanisms, demonstrating a pleiotropic impact on cancer cells.[1] Its ability to interact with multiple signaling pathways underscores its potential as a broad-spectrum anticancer agent. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling cascades that govern cell growth and survival.
Quantitative Preclinical Data for this compound as a Chemopreventive Agent
The following tables summarize the quantitative data from key preclinical studies, highlighting the dose-dependent efficacy of this compound in various cancer models.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration (µM) | Effect | Quantitative Measurement |
| Breast Cancer | MDA-MB-231 | 25 | Apoptosis Induction | >20% increase in apoptosis |
| Sk-BR-3 | 25 | Apoptosis Induction | >20% increase in apoptosis | |
| MCF-7 & MDA-MB-468 | Dose-dependent | G2/M Cell Cycle Arrest | Significant increase in G2/M population | |
| Colon Cancer | HT-29 | 10-30 | G1 & G2/M Cell Cycle Arrest | Dose-dependent increase in G1 and G2/M phases |
| DLD-1 & HCT116 | Dose-dependent | Inhibition of Cell Proliferation | Significant dose-dependent inhibition | |
| DLD-1 & HCT116 | Dose-dependent | Apoptosis Induction | Significant increase in cleaved-PARP | |
| Ovarian Cancer | SKOV-3, TOV-21G, OVCAR-3 | 40-100 | G2/M Cell Cycle Arrest | Significant G2/M arrest |
| Nasopharyngeal Carcinoma | CNE-2 | 30 | Apoptosis Induction | ~10-fold increase in apoptotic cells |
| Prostate Cancer | LNCaP & DU145 | 10, 30, 60 | Inhibition of Cell Growth | Significant inhibition at all concentrations |
| PC3 | 30, 60 | Inhibition of Cell Growth | Significant inhibition at higher concentrations |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Cancer Type | Animal Model | This compound Dosage | Route of Administration | Effect | Quantitative Measurement |
| Breast Cancer | 4T1 Syngeneic Mouse Model | 10 mg/kg b.w. | Not Specified | Reduced Tumor Growth | Significant reduction in tumor volume and wet weight |
| Lung Cancer | H1650 Xenograft Nu/nu Mice | 20 mg/kg | Oral | Inhibition of Tumor Growth | Significant increase in anticancer activity and apoptosis |
| Prostate Cancer | TRAMP Mouse Model | 0.04%, 0.2%, 1% in diet | Oral | Prevention of Advanced Prostate Cancer | Dose-dependent decrease in poorly differentiated carcinoma incidence (45%, 38%, 24% respectively vs. 60% control) |
Key Signaling Pathways Modulated by this compound
This compound's anticancer activity is intricately linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit the NF-κB signaling cascade.
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its overactivation is a common feature in many cancers. This compound has been demonstrated to suppress this pathway, leading to decreased cancer cell viability.
Caption: this compound suppresses the Akt/mTOR pathway, leading to reduced protein synthesis and cell growth.
Regulation of BRCA1 Expression
BRCA1 is a critical tumor suppressor gene involved in DNA repair. This compound has been shown to upregulate the expression of BRCA1, thereby enhancing the cellular capacity for DNA damage repair and contributing to its chemopreventive effects.
Caption: this compound upregulates BRCA1 expression, promoting DNA repair and genomic stability.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the chemopreventive effects of this compound.
MTT Cell Viability Assay
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for determining cell viability after this compound treatment using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µM). The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways affected by this compound.
Workflow Diagram:
Caption: General workflow for Western blot analysis of protein expression.
Detailed Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-p-Akt, anti-NF-κB p65, anti-Bcl-2) overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the in vivo efficacy of this compound in inhibiting tumor growth.
Workflow Diagram:
Caption: Workflow for an in vivo tumor xenograft study to assess this compound's efficacy.
Detailed Protocol:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor development. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
This compound Administration: Prepare this compound for administration. For oral gavage, this compound can be suspended in a vehicle like corn oil. Administer this compound at the desired dosage (e.g., 10-50 mg/kg body weight) on a predetermined schedule (e.g., daily or 5 days a week). The control group receives the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tumor Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as histology (H&E staining), immunohistochemistry (for proliferation and apoptosis markers), or Western blotting.
Conclusion
The preclinical evidence strongly supports the role of diindolylmethane as a promising chemopreventive agent. Its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in a variety of cancer models provides a solid foundation for its further investigation and potential clinical application. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to translate the potential of this compound into effective cancer prevention strategies. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical utility of this compound in the fight against cancer.
References
The Interaction of 3,3'-Diindolylmethane (DIM) with the Aryl Hydrocarbon Receptor (AhR): A Technical Guide
Introduction
3,3'-Diindolylmethane (DIM) is a natural phytochemical derived from the acid-catalyzed condensation of indole-3-carbinol, a compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts.[1] It has garnered significant attention in the scientific community for its potential anti-cancer and anti-inflammatory properties.[2] The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to a variety of environmental pollutants, dietary compounds, and endogenous metabolites.[3][4] Initially identified for its role in mediating the toxic effects of compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a key regulator of diverse physiological processes, including immune responses and cell differentiation.[5][6][7] this compound is recognized as a selective AhR modulator (SAhRM), capable of interacting with and influencing the AhR signaling pathway.[8] This guide provides an in-depth technical overview of the interaction between this compound and the AhR, focusing on the mechanism of action, quantitative data, and key experimental methodologies.
Mechanism of Action: this compound as an AhR Modulator
This compound is generally characterized as a weak agonist of the AhR.[8] Unlike potent agonists such as TCDD, this compound's interaction with the receptor leads to a more nuanced modulation of its activity, which can vary depending on the cellular context and dosage.
The canonical AhR signaling pathway is initiated in the cytoplasm.[7] In its inactive state, the AhR resides in a complex with several chaperone proteins, including heat shock protein 90 (HSP90), p23, and the AhR-interacting protein (AIP, also known as XAP2).[7] Upon binding of a ligand like this compound, the chaperone proteins dissociate, exposing a nuclear localization signal on the AhR.[6] This allows the AhR to translocate from the cytoplasm into the nucleus.[7][8]
Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[9] This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[7][9] This binding event initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1).[8][9] The induction of CYP1A1 is a classic indicator of AhR pathway activation.[8] Studies have shown that this compound treatment increases both CYP1A1 mRNA and protein expression in a dose- and time-dependent manner.[8]
dot
Caption: Canonical AhR signaling pathway activated by this compound.
Quantitative Data on this compound-AhR Interaction
The interaction of this compound with the AhR has been quantified in various studies, primarily focusing on the dose-dependent effects on downstream gene expression and cell viability. While specific binding affinity constants (e.g., Ki, Kd) are not as readily available in the literature as for potent agonists like TCDD, the effective concentrations for AhR activation are well-documented.
Table 1: Dose-Dependent Effects of this compound on Gene Expression
| Cell Line | This compound Concentration (µM) | Target Gene | Fold Induction (mRNA/Protein) | Reference |
| SGC7901 (Gastric Cancer) | 10 - 50 | CYP1A1 | Dose-dependent increase | [8] |
| MCF-7 (Breast Cancer) | 10 - 20 | COX-2 | Inhibition of TCDD-induced binding | [10] |
| MCF-7 (Breast Cancer) | 50 | CYP1A1 | Significant induction | [1] |
Table 2: Effects of this compound on Cell Proliferation and Viability
| Cell Line | This compound Concentration (µM) | Effect | Note | Reference |
| SGC7901 (Gastric Cancer) | 10 - 50 | Decreased cell viability | Concentration- and time-dependent | [8] |
| SGC7901 (Gastric Cancer) | 10 - 50 | G1 phase cell cycle arrest | - | [8] |
| SGC7901 (Gastric Cancer) | 10 - 50 | Induction of apoptosis | - | [8] |
| MCF-7 (Breast Cancer) | 50 | Antiproliferative effects | High doses show this effect | [2] |
Experimental Protocols
Several key experimental methodologies are employed to investigate the interaction between this compound and the AhR. These include ligand binding assays, reporter gene assays, and chromatin immunoprecipitation (ChIP) assays.
Ligand Binding Assays
Ligand binding assays are used to determine the ability of a compound to bind to a receptor. For the AhR, competitive binding assays are often performed to measure how effectively this compound competes with a high-affinity radiolabeled ligand, such as [³H]TCDD, for binding to the receptor.
Detailed Methodology:
-
Preparation of Cytosol: Prepare cytosolic extracts containing the AhR from a suitable cell line (e.g., Hepa-1c1c7) or tissue.
-
Incubation: Incubate a constant amount of the cytosolic protein with a fixed concentration of a radiolabeled AhR ligand (e.g., [³H]TCDD) in the presence of varying concentrations of unlabeled this compound.
-
Separation of Bound and Unbound Ligand: Separate the ligand-receptor complexes from the unbound ligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP resin binds the protein-ligand complexes.
-
Quantification: Wash the resin to remove unbound ligand and measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the competing ligand (this compound). Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled ligand.
dot
Caption: Workflow for a competitive ligand binding assay.
Reporter Gene Assays
Reporter gene assays are a common method to quantify the transcriptional activation of the AhR pathway.[11] These assays utilize a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple DREs.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 or HepG2). Co-transfect the cells with an AhR-responsive reporter plasmid (e.g., pGudLuc1.1, which contains DREs upstream of a luciferase gene) and a control plasmid (e.g., a Renilla luciferase vector) to normalize for transfection efficiency.
-
Treatment: After allowing time for gene expression, treat the transfected cells with various concentrations of this compound, a positive control (e.g., TCDD), and a vehicle control (e.g., DMSO).
-
Cell Lysis: After a specified incubation period (e.g., 6, 18, or 24 hours), wash the cells and lyse them using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate (luciferin).
-
Normalization: Measure the activity of the co-transfected control reporter (e.g., Renilla luciferase) to normalize the firefly luciferase data.
-
Data Analysis: Express the results as fold induction over the vehicle control. Plot the fold induction against the this compound concentration to generate a dose-response curve and determine the EC50 value.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol and 3,3′-Diindolylmethane Differentially Regulate Aryl Hydrocarbon Receptor and Estrogen Receptor Alpha Activity through Multiple Transcriptomic Targets in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. apexbt.com [apexbt.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. A selective aryl hydrocarbon receptor modulator 3,3'-Diindolylmethane inhibits gastric cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
metabolic pathways of indole-3-carbinol to DIM
An In-depth Technical Guide on the Metabolic Pathways of Indole-3-Carbinol to 3,3'-Diindolylmethane
Introduction
Indole-3-carbinol (I3C) is a phytochemical derived from the enzymatic hydrolysis of the glucosinolate glucobrassicin, which is abundant in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts.[1][2] Upon consumption, I3C undergoes acid-catalyzed condensation in the stomach to form a variety of oligomeric products, the most prominent and biologically active of which is 3,3'-diindolylmethane (DIM).[3][4] I3C itself is highly unstable and is often undetectable in plasma following oral administration; therefore, many of the physiological effects attributed to I3C are mediated by this compound.[5][6] This technical guide provides a comprehensive overview of the metabolic conversion of I3C to this compound, quantitative data on this process, experimental protocols for its study, and the key signaling pathways modulated by these compounds.
Metabolic Conversion of I3C to this compound
The primary site for the conversion of I3C to this compound is the acidic environment of the stomach.[3][5] This reaction is an acid-catalyzed condensation or dimerization. Under these conditions, two molecules of I3C combine to form one molecule of this compound, with the release of formaldehyde.[7] This conversion is a critical step, as this compound is more stable and is the major I3C-derived compound detected in systemic circulation.[6] Beyond the dimer this compound, further oligomerization can occur, leading to the formation of other products such as the linear trimer (LTr1), and indolo[3,2-b]carbazole (ICZ).[3][4]
Quantitative Data
The conversion of I3C to this compound has been quantified in both in vitro and in vivo settings. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Conversion of I3C to this compound
| System | Time (hours) | Conversion Yield (%) | Reference |
| Cell Culture Media | 24 | >50 | [3][5] |
| Cell Culture Media | 48 | >60 | [3][5] |
Table 2: In Vivo Pharmacokinetics of this compound after Oral I3C Administration in Humans
| I3C Dose (mg) | Cmax (ng/mL) | AUC (h*ng/mL) | tmax (hours) |
| 400 | 61 | 329 | ~2 |
| 600 | - | - | - |
| 800 | - | - | - |
| 1000 | 607 | 3376 | ~2 |
| 1200 | No increase | No increase | - |
| Data from Reed et al., 2006. Cmax and AUC are presented as mean values. |
Experimental Protocols
In Vitro Acid-Catalyzed Conversion of I3C to this compound
A general protocol for the in vitro conversion of I3C to this compound involves dissolving I3C in a suitable organic solvent and then adding an acidic aqueous solution to mimic gastric conditions.
Materials:
-
Indole-3-carbinol (I3C)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) solution (pH 1-3)
-
Stir plate and stir bar
-
Reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol:
-
Prepare a stock solution of I3C in methanol or ethanol.
-
Prepare an acidic solution by diluting concentrated HCl in deionized water to the desired pH (e.g., pH 2).
-
In a reaction vessel, add the acidic solution.
-
While stirring, add the I3C stock solution to the acidic solution.
-
Allow the reaction to proceed at room temperature or 37°C for a specified time (e.g., 1-24 hours).
-
Periodically, take aliquots of the reaction mixture for analysis.
-
Neutralize the aliquots with a base (e.g., sodium bicarbonate) to quench the reaction.
-
Analyze the composition of the mixture by HPLC to determine the yield of this compound.
References
- 1. Pharmacodynamics of dietary phytochemical indoles I3C and this compound: Induction of Nrf2-mediated Phase II drug metabolizing and antioxidant genes and synergism with isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Diindolylmethane (this compound) Spontaneously Forms from Indole-3-carbinol (I3C) During Cell Culture Experiments | In Vivo [iv.iiarjournals.org]
- 4. 3,3'-Diindolylmethane but not indole-3-carbinol activates Nrf2 and induces Nrf2 target gene expression in cultured murine fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diindolylmethane (this compound) spontaneously forms from indole-3-carbinol (I3C) during cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metagenicsinstitute.com [metagenicsinstitute.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
Methodological & Application
Application Notes and Protocols: 3,3'-Diindolylmethane (DIM) for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diindolylmethane (DIM) is a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables such as broccoli, cabbage, and cauliflower. This compound has garnered significant interest in cancer research due to its pleiotropic effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.[1][2][3][4] These effects are mediated through the modulation of various signaling pathways, making this compound a promising candidate for further investigation in drug development.[1][5] This document provides a detailed protocol for the proper dissolution and application of this compound in in vitro cell culture experiments.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂ | N/A |
| Molecular Weight | 246.31 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline powder | N/A |
| Solubility | Soluble in DMSO, ethanol, and methanol | [6] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro cell culture experiments.
Materials:
-
3,3'-Diindolylmethane (this compound) powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered[6]
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Determine the desired stock concentration. A common stock concentration for this compound is 10 mM to 50 mM.
-
Calculate the required amount of this compound. Use the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube, if necessary. However, DMSO itself is bactericidal.[8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[7][9]
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Note: When diluting the this compound stock solution in cell culture medium, ensure the final concentration of DMSO is less than 0.5% to prevent solvent-induced cytotoxicity.[7][10] It is recommended to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remember to maintain a consistent final DMSO concentration across all wells.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.[11]
-
Remove the medium carefully without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Harvest the cells , including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with desired concentrations of this compound and a vehicle control for the chosen duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing, to a final concentration of 70%.[13][14]
-
Incubate the cells on ice for at least 2 hours or at -20°C overnight.[13]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[14]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Mandatory Visualization
This compound Signaling Pathway in Cancer Cells
Caption: Overview of this compound's impact on key cancer signaling pathways.
Experimental Workflow: Cell-Based Assays with this compound
Caption: General workflow for in vitro cell-based assays using this compound.
References
- 1. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer [mdpi.com]
- 3. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (this compound): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3′-Diindolylmethane (this compound) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. vubhb.cz [vubhb.cz]
- 9. fastercapital.com [fastercapital.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Optimal Dosage of 3,3'-Diindolylmethane (DIM) for Animal Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage of 3,3'-Diindolylmethane (DIM) for use in murine animal studies. The information is curated from peer-reviewed literature and is intended to guide researchers in designing effective preclinical trials.
Data Presentation: Summary of this compound Dosages in Mice
The following tables summarize the quantitative data on this compound dosage from various studies in mice, categorized by the route of administration.
Oral Gavage Administration
| Dosage | Mouse Model | Study Duration | Key Findings | Reference |
| 50 mg/kg/day | High-fat diet-fed and ob/ob mice | Not specified | Prevented oxidative stress and hepatic lipid deposition. | [1] |
| 250 mg/kg (single dose) | CD-1 mice | 24 hours | Rapid absorption with peak plasma and tissue concentrations between 0.5 to 1 hour. No observed toxicity. | [1][2] |
| 5 mg/mouse/day | ICR SCID mice with C4-2B prostate tumor xenografts | 4 weeks | Activated AMPK signaling and inhibited androgen receptor expression in tumor tissues. | [3] |
Dietary Administration
| Dosage (in diet) | Mouse Model | Study Duration | Key Findings | Reference |
| 500 ppm | K14-HPV16 transgenic mice | 20 weeks | 18% of mice remained dysplasia-free. | [3][4][5] |
| 1000 ppm | K14-HPV16 transgenic mice | 20 weeks | 62% of mice remained dysplasia-free; completely suppressed the development of cervical cancer. This was identified as the minimum effective dose in the study. | [3][4][5] |
| 2500 ppm | K14-HPV16 transgenic mice | 20 weeks | No additional significant benefit over 1000 ppm was reported. | [3][4][5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound administration in mice are outlined below.
Protocol 1: Oral Gavage Administration of this compound for Pharmacokinetic Studies
This protocol is adapted from studies investigating the absorption, distribution, and metabolism of this compound.
1. Animals:
-
Species: Mouse
-
Strain: CD-1 (or other relevant strain)
-
Sex: Female (or as required by the study design)
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. This compound Formulation:
-
For oral gavage, this compound can be prepared as a suspension in an appropriate vehicle.
-
Crystalline this compound: Suspend in an oil-based vehicle such as corn oil.
-
Absorption-Enhanced this compound (e.g., BioResponse-DIM): Formulations may be commercially available or can be prepared as described in specific literature.
3. Administration:
-
Dosage: 250 mg/kg body weight (as a starting point based on pharmacokinetic studies).[2]
-
Administration Route: Oral gavage.
-
Procedure:
-
Accurately weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Administer the suspension using a suitable gavage needle, ensuring minimal stress to the animal.
-
4. Sample Collection and Analysis:
-
Time Points: Collect blood and tissues at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours).
-
Sample Processing:
-
Collect blood via cardiac puncture or other approved methods into heparinized tubes. Centrifuge to separate plasma.
-
Perfuse tissues (e.g., liver, kidney, lung, heart, brain) with saline before collection to remove residual blood.
-
-
Analysis: Determine this compound concentrations in plasma and tissue homogenates using High-Performance Liquid Chromatography (HPLC).[2]
Protocol 2: Dietary Administration of this compound for Cancer Prevention Studies
This protocol is based on studies evaluating the long-term efficacy of this compound in a transgenic mouse model of cervical cancer.
1. Animals:
-
Species: Mouse
-
Strain: K14-HPV16 transgenic mice (and wild-type controls).
-
Sex: Female.
-
Age: Typically starting at 4-6 weeks of age.
-
Housing: Standard laboratory conditions.
2. Diet Preparation:
-
Basal Diet: A standard purified diet such as AIN-93M.
-
This compound Incorporation:
3. Experimental Procedure:
-
Acclimation: Acclimate mice to the basal diet for one week before starting the experimental diets.
-
Treatment Groups: Randomly assign mice to different dietary groups (including a control group receiving the basal diet without this compound).
-
Duration: 20 weeks or as determined by the study's endpoint.[3][4][5]
-
Monitoring:
-
Monitor food consumption and body weight weekly.
-
Observe the general health of the animals daily.
-
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Histopathology: Collect the reproductive tract (or other target organs), fix in formalin, and embed in paraffin. Perform serial sectioning and stain with hematoxylin and eosin (H&E) for histopathological analysis of dysplasia and cancer progression.[4][5]
-
Biomarker Analysis: Collect urine and/or plasma to measure this compound levels and other relevant biomarkers.[3][4][5]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis.
Caption: Overview of major signaling pathways modulated by this compound.
A more detailed look at the Hippo signaling pathway activation by this compound:
Caption: this compound activates the Hippo signaling pathway to suppress cell proliferation.
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo mouse study investigating the effects of this compound.
Caption: General experimental workflow for a dietary this compound study in mice.
References
- 1. pnas.org [pnas.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Activation of AMP-Activated Protein Kinase by 3,3′-Diindolylmethane (this compound) Is Associated with Human Prostate Cancer Cell Death In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. 3,3′-Diindolylmethane Stimulates Murine Immune Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3'-Diindolylmethane suppresses the growth of gastric cancer cells via activation of the Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering 3,3'-Diindolylmethane (DIM) in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diindolylmethane (DIM) is a natural phytochemical derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. It has garnered significant interest in cancer research due to its potential as a chemopreventive and therapeutic agent.[1] Preclinical studies in various cancer models have demonstrated that this compound can inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression. This document provides detailed application notes and protocols for the administration of this compound in a xenograft mouse model, a critical step in the preclinical evaluation of its anti-cancer efficacy.
Data Presentation
Table 1: Recommended this compound Dosage and Administration Routes in Xenograft Mouse Models
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection |
| Dosage | 5 mg/kg body weight | 50 mg/kg body weight |
| Frequency | Every other day | Daily |
| Vehicle | Corn oil | 10% DMSO in PBS or Corn oil |
| Reported Efficacy | Inhibition of mammary tumor growth | Inhibition of leukemia tumor growth[2] |
| Potential Side Effects | Minimal toxicity reported. | Potential for peritoneal inflammation with oil-based vehicles. |
Table 2: Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| 3,3'-Diindolylmethane (this compound) | Purity ≥98% (e.g., Sigma-Aldrich) | Active pharmaceutical ingredient |
| Corn Oil | USP grade | Vehicle for oral and IP administration |
| Dimethyl Sulfoxide (DMSO) | Cell culture or molecular biology grade | Solubilizing agent for IP administration |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 | Diluent for IP administration |
| Gavage Needles (20-22 gauge) | - | Oral administration |
| Syringes (1 mL) | - | Drug preparation and administration |
| Needles (25-27 gauge) | - | Intraperitoneal injection |
| Immunodeficient Mice (e.g., Nude, SCID, NOD/SCID) | - | Xenograft model host |
| Anesthetic (e.g., Isoflurane) | - | For restraint and procedural ease (optional) |
| 70% Ethanol | - | Disinfection |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
1.1. Preparation of this compound Suspension in Corn Oil (for Oral Gavage and IP Injection)
-
Weigh the required amount of this compound powder based on the number of animals and the desired dosage (5 mg/kg for oral, 50 mg/kg for IP).
-
In a sterile microcentrifuge tube or vial, add the weighed this compound powder.
-
Add the appropriate volume of sterile corn oil to achieve the final desired concentration.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, continue vortexing or use a brief sonication step until a fine, uniform suspension is achieved.
-
Prepare the suspension fresh before each administration to ensure stability and homogeneity.
1.2. Preparation of this compound Solution in DMSO/PBS (for IP Injection)
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of 100% DMSO. This compound is soluble in DMSO at approximately 30 mg/mL.
-
Once fully dissolved, add sterile PBS (pH 7.2) to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
Vortex the solution gently to mix.
-
Visually inspect for any precipitation. If precipitation occurs, the concentration may be too high for the chosen DMSO/PBS ratio.
-
Prepare the solution fresh before each administration.
Protocol 2: Administration of this compound via Oral Gavage
-
Animal Restraint:
-
Gently pick up the mouse by the base of the tail and allow it to grasp a wire rack or cage lid for support.
-
Securely scruff the mouse by grasping the loose skin over the neck and shoulders using your thumb and forefinger. This will immobilize the head and prevent the mouse from biting.
-
Gently lift the mouse, ensuring its body is in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Attach the gavage needle to a 1 mL syringe filled with the prepared this compound suspension.
-
Gently insert the gavage needle into the mouse's mouth, slightly to one side of the tongue.
-
Advance the needle smoothly and gently along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the this compound suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection
-
Animal Restraint:
-
Securely scruff the mouse as described for oral gavage.
-
Gently rotate the mouse to expose its abdomen, tilting the head slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Injection Procedure:
-
Using a 25-27 gauge needle attached to a 1 mL syringe, locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle. You should feel a slight "pop" as the needle penetrates the peritoneal cavity.
-
Gently aspirate by pulling back on the syringe plunger to ensure no fluid (urine or blood) is drawn. If fluid is aspirated, withdraw the needle and re-inject at a different site with a fresh needle.
-
Slowly inject the this compound solution or suspension into the peritoneal cavity.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt signaling pathway, promoting apoptosis.
Caption: this compound inhibits EGFR signaling, leading to reduced cell proliferation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a xenograft mouse model study.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the administration of this compound in xenograft mouse models. Adherence to these guidelines will facilitate reproducible and reliable preclinical evaluation of this compound's anti-cancer properties. Researchers should always follow institutional animal care and use committee (IACUC) guidelines and prioritize animal welfare throughout all experimental procedures. Careful monitoring for any signs of toxicity is crucial, although studies to date suggest this compound is well-tolerated at the recommended doses.[3] The choice of administration route and vehicle should be carefully considered based on the specific experimental design and cancer model.
References
- 1. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daily intraperitoneal injection: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 3,3'-Diindolylmethane (DIM) in Breast Cancer Cell Line Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3'-Diindolylmethane (DIM) is a natural phytochemical derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. It has garnered significant attention in cancer research for its potential as a chemopreventive and therapeutic agent. In the context of breast cancer, this compound has been shown to modulate multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in various breast cancer cell lines, including both estrogen receptor (ER)-positive and ER-negative subtypes.[1][2][[“]] These characteristics make this compound a compelling compound for investigation in breast cancer research and drug development.
These application notes provide a detailed overview of the experimental use of this compound in breast cancer cell line research. This document outlines protocols for key assays, summarizes quantitative data from published studies, and illustrates the molecular pathways affected by this compound.
Data Presentation: Quantitative Effects of this compound on Breast Cancer Cell Lines
The following tables summarize the quantitative effects of this compound on various breast cancer cell lines as reported in the scientific literature.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor (ER) Status | HER2 Status | p53 Status | IC50 (µM) | Reference |
| MCF-7 | Positive | Negative | Wild-type | 25-56 | [4] |
| T47D | Positive | Negative | Mutant | 25-56 | [4] |
| BT-20 | Negative | Overexpressed | Mutant | 25-56 | [4] |
| BT-474 | Positive | Overexpressed | Wild-type | 25-56 | [4] |
| MDA-MB-231 | Negative (Triple Negative) | Negative | Mutant | 9.83 ± 0.2195 (this compound-1 derivative) | [5][6] |
| Sk-BR-3 | Negative | Overexpressed | Mutant | Not Specified | [7] |
| MDA-MB-468 | Negative (Triple Negative) | Negative | Mutant | Not Specified | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (this compound-treated) | Reference |
| MCF-7 | 50 | 48 | 51 | 79 | [2][8] |
| MDA-MB-231 | 50 | 48 | 51 | 79 | [2][8] |
Table 3: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Co-treatment | % Apoptosis (Control) | % Apoptosis (this compound + Co-treatment) | Reference |
| MDA-MB-231 | 25 | 1 nM Docetaxel | Not Specified | >20% increase | [7] |
| Sk-BR-3 | 25 | 1 nM Docetaxel | Not Specified | >20% increase | [7] |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound on breast cancer cell lines are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3,3'-Diindolylmethane (this compound) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations may range from 1 to 100 µM. A vehicle control (DMSO) should be included. Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the this compound concentration.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 24 or 48 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
Breast cancer cell lines
-
60 mm culture dishes
-
This compound stock solution
-
DNA staining solution (0.5 mg/mL PI, 0.1% sodium citrate, 0.05% Triton X-100)[2]
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells per 60 mm dish and allow them to attach for 24 hours.[2] Treat the cells with this compound (e.g., 50 µM) or vehicle control for 6 to 48 hours.[2]
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in DNA staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for investigating the effect of this compound on the expression of key signaling proteins.
Materials:
-
Breast cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, p21, p27, CDK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound in breast cancer cells and a general experimental workflow for its investigation.
Caption: Key signaling pathways modulated by this compound in breast cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
3,3'-Diindolylmethane demonstrates significant anti-cancer effects in a variety of breast cancer cell lines, irrespective of their hormone receptor status.[1][2] Its ability to induce cell cycle arrest and apoptosis is attributed to its modulation of multiple, critical signaling pathways. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in breast cancer. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical utility, potentially in combination with existing chemotherapeutic agents.[7]
References
- 1. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. consensus.app [consensus.app]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Studies on the mode of action of synthetic diindolylmethane derivatives against triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,3′-Diindolylmethane enhances apoptosis in docetaxel-treated breast cancer cells by generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,3'-Diindolylmethane (this compound) induces a G(1) cell cycle arrest in human breast cancer cells that is accompanied by Sp1-mediated activation of p21(WAF1/CIP1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. The Cell Cycle Analysis [labome.com]
- 11. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 3,3'-Diindolylmethane (DIM) in Human Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diindolylmethane (DIM) is a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli, Brussels sprouts, and cabbage. This compound has garnered significant interest in the scientific community for its potential anticarcinogenic, anti-inflammatory, and antioxidant properties. Its therapeutic potential is being explored in various preclinical and clinical studies. Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Analytical Method Overview
The method described herein is based on a validated HPLC-MS/MS assay for the quantification of this compound in human plasma.[1] The procedure involves a simple and efficient protein precipitation step for sample preparation, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
3,3'-Diindolylmethane (this compound) reference standard
-
4-Methoxy-1-methylindole (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium sulfate
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) source
-
Analytical column: Synergi Fusion-RP C18 (50 × 2.0 mm, 4 μm, 80 Å) or equivalent[1]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 300 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution (4-Methoxy-1-methylindole in a suitable solvent).
-
Add 300 µL of 3 mol/L ammonium sulfate solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture thoroughly for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Data Presentation
The following table summarizes the quantitative performance of the validated HPLC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
| Limit of Detection (LOD) | 1 ng/mL[1] |
| Accuracy | Within acceptable limits as per EMA guidelines |
| Precision | Within acceptable limits as per EMA guidelines |
| Internal Standard | 4-Methoxy-1-methylindole[1] |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Developing a Stable Oral Formulation of 3,3'-Diindolylmethane (DIM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a stable and bioavailable oral formulation of 3,3'-Diindolylmethane (DIM). This document outlines the challenges associated with this compound's physicochemical properties and presents formulation strategies to enhance its oral absorption. Detailed experimental protocols for formulation preparation and characterization are provided to assist researchers in their development efforts.
Introduction to 3,3'-Diindolylmethane (this compound)
3,3'-Diindolylmethane (this compound) is a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. This compound has garnered significant interest in the scientific community for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and immunomodulatory properties. It has been shown to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and hormone metabolism. However, the clinical utility of this compound is significantly hampered by its poor oral bioavailability, primarily due to its low aqueous and lipid solubility.
Challenges in Oral this compound Formulation:
-
Low Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Poor Permeability: Its lipophilic nature also contributes to poor permeability across the intestinal membrane.
-
Low Oral Bioavailability: Consequently, unmodified crystalline this compound exhibits very low and variable oral bioavailability.
To overcome these challenges, advanced formulation strategies are necessary to enhance the solubility, dissolution rate, and subsequent absorption of this compound.
Formulation Strategies for Enhanced Oral Bioavailability
Several advanced formulation technologies have been explored to improve the oral delivery of this compound. These approaches focus on increasing the surface area of the drug, improving its wettability, and presenting it in a solubilized or pre-solubilized state.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This in-situ emulsification process enhances the solubilization and absorption of lipophilic drugs like this compound. Studies have shown that SMEDDS formulations can significantly increase the oral bioavailability of this compound compared to conventional formulations.
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs). NLCs can enhance the oral bioavailability of poorly soluble drugs by increasing their surface area and promoting lymphatic transport.
-
Polymer-Based Nano-formulations: Encapsulating this compound within polymeric nanoparticles can improve its stability, solubility, and bioavailability. Pluronic F127, a non-ionic block copolymer, has been successfully used to create a nano-formulation of this compound with significantly increased oral bioavailability compared to crystalline this compound and even some absorption-enhanced formulations.
Data Presentation: Pharmacokinetic Parameters of Different this compound Formulations
The following tables summarize the pharmacokinetic data from preclinical studies in rats, comparing different oral this compound formulations. This data highlights the significant improvement in bioavailability achieved with advanced formulation strategies.
Table 1: Pharmacokinetic Parameters of Various Oral this compound Formulations in Rats.
| Formulation Type | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Crystalline this compound | 200 | 0.15 | 1.0 | - | 100 (Control) | |
| Crystalline this compound Formulation | 200 | 0.23 | 0.5 | - | - | |
| Liquid this compound (Oil Solution) | 0.1 | 1.71 | 0.5 | - | ~500 (relative to crystalline form at a much lower dose) | |
| Microencapsulated this compound (BR-DIM®) | 30 | ~1.0 (estimated from graph) | 0.5 | ~2.5 (estimated from graph) | 100 (Control) | |
| SMEDDS this compound (BR-9001) | 30 | >4.0 (estimated from graph) | 0.5 | ~5.0 (estimated from graph) | ~200 | |
| Crystalline this compound | 60 | 0.18 | - | 0.97 | 100 (Control) | |
| BioResponse this compound (BR-DIM®) | 60 | 0.22 | - | 1.05 | ~108 | |
| Pluronic F127 Nano-formulation | 60 | 3.08 | - | 7.06 | ~728 | |
| This compound-10 (Derivative) | 30 | 2.68 | - | 9.56 | 100 (Control) | |
| This compound-10 NLC | 30 | 12.68 | - | 106.96 | ~1119 |
Note: Some values are estimated from graphical data presented in the cited literature. Relative bioavailability is calculated based on the control formulation within the same study.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound formulations.
Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
3,3'-Diindolylmethane (this compound) powder
-
Oil phase (e.g., Capryol™ 90, Oleic Acid)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Polyethylene Glycol 400)
-
Magnetic stirrer with heating plate
-
Beakers and glass stirring rods
-
Analytical balance
Protocol:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of this compound to a known volume of the excipient in a sealed vial.
-
Agitate the vials on a mechanical shaker for 48 hours at ambient temperature.
-
Centrifuge the samples to separate the undissolved this compound.
-
Quantify the amount of dissolved this compound in the supernatant using a validated HPLC method.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select the oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Visually observe the formulations for their self-emulsifying properties by adding a small amount to water and noting the formation of a clear or slightly bluish microemulsion.
-
Construct a ternary phase diagram to identify the optimal concentration ranges for the excipients that result in a stable microemulsion.
-
-
Preparation of this compound-loaded SMEDDS:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass beaker.
-
Heat the mixture to 40-50°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed this compound powder to the excipient mixture under continuous stirring until it is completely dissolved.
-
Cool the formulation to room temperature.
-
Store the final SMEDDS formulation in a sealed container protected from light.
-
Preparation of Nanostructured Lipid Carriers (NLCs)
Objective: To prepare a this compound-loaded NLC formulation for enhanced oral delivery.
Materials:
-
3,3'-Diindolylmethane (this compound) powder
-
Solid lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)
-
Liquid lipid (e.g., Oleic acid, Miglyol® 812)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified water
-
High-shear homogenizer or ultrasonicator
-
Magnetic stirrer with heating plate
-
Beakers and glass stirring rods
-
Analytical balance
Protocol:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid, liquid lipid, and this compound.
-
Melt the solid and liquid lipids together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Add the this compound to the molten lipid mixture and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Formation of NLCs:
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
Store the NLC dispersion in a sealed container at 4°C.
-
In-Vitro Dissolution Testing
Objective: To evaluate the in-vitro release profile of this compound from different formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Materials:
-
This compound formulations (e.g., crystalline this compound, SMEDDS, NLCs)
-
Dissolution medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8) with 0.5% w/v sodium lauryl sulfate (SLS) to maintain sink conditions.
-
Dissolution vessels and paddles
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
HPLC system for this compound quantification
Protocol:
-
Preparation:
-
Set up the dissolution apparatus according to USP guidelines.
-
Fill each dissolution vessel with 900 mL of the pre-warmed dissolution medium.
-
Allow the medium to equilibrate to 37 ± 0.5°C.
-
-
Test Execution:
-
Place a single dose of the this compound formulation into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples through a 0.45 µm filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the filtered samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of this compound released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Stability Testing
Objective: To assess the physical and chemical stability of the developed this compound formulation under various environmental conditions.
Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
Protocol:
-
Sample Preparation:
-
Package the this compound formulation in the proposed final container closure system.
-
Prepare a sufficient number of samples for testing at all time points and storage conditions.
-
-
Storage Conditions:
-
Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Schedule:
-
Samples should be tested at initial (0 months) and at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
-
Analytical Tests:
-
Physical appearance: Visual inspection for any changes in color, clarity (for liquids), or physical form.
-
Assay: Quantification of this compound content to assess for degradation.
-
Related substances/degradation products: Quantification of any impurities or degradation products.
-
Dissolution: To ensure the release profile remains consistent over time.
-
For SMEDDS: Globule size analysis and assessment of self-emulsification time.
-
For NLCs: Particle size, polydispersity index (PDI), and zeta potential measurements.
-
In-Vivo Bioavailability Study in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Animals: Male Sprague-Dawley rats (200-250 g).
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the study.
-
Divide the rats into groups (e.g., n=6 per group) for each formulation to be tested (e.g., Crystalline this compound, SMEDDS-DIM, NLC-DIM).
-
-
Dosing:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the this compound formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, and AUC0-∞, using appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to the control (crystalline this compound).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound, which are central to its therapeutic effects.
Caption: this compound's Modulation of Estrogen Metabolism
Caption: this compound's Inhibition of the Akt Signaling Pathway
Caption: this compound's Inhibition of the NF-κB Signaling Pathway
Experimental Workflow
The following diagram outlines the logical workflow for the development and characterization of a stable oral this compound formulation.
Caption: Workflow for Oral this compound Formulation Development
Application of Diindolylmethane (DIM) in Combination with Chemotherapy Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diindolylmethane (DIM), a natural phytochemical derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention in oncology research. Emerging evidence suggests that this compound can potentiate the cytotoxic effects of conventional chemotherapy drugs, offering a promising strategy to enhance treatment efficacy and overcome drug resistance. This document provides detailed application notes on the synergistic effects of this compound with various chemotherapeutic agents, comprehensive protocols for key experiments, and visual representations of the underlying molecular mechanisms and experimental workflows.
Application Notes: Synergistic Effects of this compound with Chemotherapy
This compound has been shown to exhibit synergistic or additive effects when combined with several standard chemotherapy drugs across various cancer types. The primary mechanisms underlying this chemosensitization involve the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
Key Chemotherapy Combinations and Mechanisms:
-
This compound and Platinum-Based Drugs (e.g., Cisplatin): In ovarian cancer, the combination of this compound and cisplatin has been observed to be synergistic.[1][2] This effect is largely attributed to this compound's ability to inhibit the STAT3 signaling pathway, which is often associated with cisplatin resistance.[1][2][3] The combination treatment leads to a significant reduction in the survival of ovarian cancer cells compared to cisplatin alone.[1]
-
This compound and Taxanes (e.g., Paclitaxel, Docetaxel): In breast and prostate cancers, this compound enhances the apoptotic effects of taxanes.[2][4] This is achieved through the inactivation of the Akt/NF-κB signaling pathway and the downregulation of the anti-apoptotic protein survivin.[2][4][5] The combination of this compound with Taxotere (docetaxel) has been shown to cause a greater inhibition of cell growth and induction of apoptosis in prostate cancer cells than either agent alone.[4]
-
This compound and Anthracyclines (e.g., Doxorubicin): Studies in breast cancer cells indicate that this compound can sensitize these cells to doxorubicin. The mechanism is linked to the inhibition of survival signaling pathways, leading to increased apoptosis. While direct quantitative data on apoptosis rates for this specific combination is still emerging, the known mechanisms of both agents suggest a strong potential for synergistic interaction.
-
This compound and Antimetabolites (e.g., Gemcitabine): In pancreatic cancer, a notoriously chemoresistant malignancy, the combination of this compound with gemcitabine is being explored. This compound's ability to modulate signaling pathways like NF-κB, which is implicated in gemcitabine resistance, suggests a potential for synergistic effects.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the combination of this compound with chemotherapy drugs.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Drugs
| Cancer Type | Cell Line | Chemotherapy Drug | This compound Concentration (µM) | Chemotherapy Drug Concentration | Combination Effect (IC50/CI Value) | Reference(s) |
| Ovarian Cancer | SKOV-3 | Cisplatin | 20 | 10 µM | CI = 0.45 | [1][2] |
| Ovarian Cancer | SKOV-3 | Cisplatin | 50 | 10 µM | CI = 0.56 | [1][2] |
| Prostate Cancer | LNCaP | Docetaxel (Taxotere) | 30 | 1.5 nM | Significant Growth Inhibition | [4] |
| Prostate Cancer | C4-2B | Docetaxel (Taxotere) | 30 | 1.5 nM | Significant Growth Inhibition | [4] |
| Breast Cancer | MDA-MB-231 | Paclitaxel | Not Specified | Not Specified | Increased Cytotoxicity | [6] |
| Pancreatic Cancer | Not Specified | Gemcitabine | Not Specified | Not Specified | Potential for Synergy |
CI (Combination Index) < 1 indicates synergism.
Table 2: Apoptosis and Tumor Growth Inhibition with this compound and Chemotherapy Combination
| Cancer Type | Cell Line/Model | Chemotherapy Drug | Treatment | Apoptosis Rate (% of apoptotic cells) | Tumor Growth Inhibition (%) | Reference(s) |
| Ovarian Cancer | SKOV-3 | Cisplatin | This compound (20/50µM) + Cisplatin (10µM) | Increased Cleaved PARP and Caspase-3 | 50-70% reduction in cell survival | [1][2] |
| Prostate Cancer | LNCaP, C4-2B | Docetaxel (Taxotere) | This compound (30µM) + Taxotere (1.5nM) | Enhanced Apoptosis | 85-90% | [4] |
| Prostate Cancer | C4-2B Xenograft | Docetaxel (Taxotere) | This compound + Taxotere | Down-regulation of survivin | Significantly Inhibited Bone Tumor Growth | [4][5] |
| Ovarian Cancer | SKOV-3 Xenograft | Cisplatin | This compound (3mg/day, oral) + Cisplatin | Increased Apoptosis | Substantially Inhibited Tumor Growth | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and Chemotherapy
Caption: this compound enhances chemotherapy-induced apoptosis by inhibiting pro-survival signaling pathways.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for in vitro evaluation of this compound and chemotherapy combinations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapy drug, and their combination on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SKOV-3, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Diindolylmethane (this compound) stock solution (in DMSO)
-
Chemotherapy drug stock solution (in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapy drug in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy drug alone, or the combination of both. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values (concentration that inhibits 50% of cell growth) for each treatment.
-
For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound and/or chemotherapy.
Materials:
-
Cancer cells treated as described in the MTT assay protocol.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells in 6-well plates.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis
Objective: To assess the effect of this compound and chemotherapy on the expression and activation of key signaling proteins (e.g., STAT3, Akt, PARP, Caspase-3, Survivin).
Materials:
-
Cancer cells treated in 6-well or 10 cm plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Cleaved PARP, Cleaved Caspase-3, Survivin, and a loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound and chemotherapy combination on tumor growth.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cells for injection (e.g., SKOV-3, C4-2B).
-
Matrigel (optional).
-
This compound formulation for oral gavage or intraperitoneal injection.
-
Chemotherapy drug for injection.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Administer treatments according to the planned schedule. For example, oral administration of 3 mg this compound per day and subsequent administration of the chemotherapy drug.[1]
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor mouse body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group compared to the control.
Conclusion
The combination of Diindolylmethane with conventional chemotherapy drugs presents a promising therapeutic strategy for various cancers. The synergistic effects are well-documented in preclinical models and are primarily mediated through the inhibition of key survival and chemoresistance pathways. The protocols provided herein offer a framework for researchers to further investigate and validate the potential of this compound as a chemosensitizing agent in different cancer contexts. Further clinical investigations are warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. In vivo and in vitro measurement of apoptosis in breast cancer cells using 99mTc-EC-annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. signosisinc.com [signosisinc.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: Preparation and Use of 3,3'-Diindolylmethane (DIM) Stock Solutions
Introduction
3,3'-Diindolylmethane (DIM) is a natural compound formed during the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli, cabbage, and cauliflower. In the laboratory, this compound is a widely studied agent known for its antineoplastic and proapoptotic properties in various cancer models.[1] It modulates multiple cellular signaling pathways, including those involved in cell cycle regulation, apoptosis, angiogenesis, and metastasis, making it a compound of significant interest for cancer research and drug development.[1][2][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and obtaining reliable data.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. This information is essential for accurate preparation of stock solutions and calculation of molar concentrations.
| Property | Value | Source(s) |
| IUPAC Name | 3-(1H-indol-3-ylmethyl)-1H-indole | [4] |
| Synonyms | This compound, 3,3′-Methylenediindole | [5] |
| CAS Number | 1968-05-4 | [5] |
| Molecular Formula | C₁₇H₁₄N₂ | [4][5] |
| Molecular Weight | 246.31 g/mol | [4][5] |
| Purity | ≥98% | [5] |
| Appearance | Solid | |
| Solubility (DMSO) | 49 mg/mL (approx. 199 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with water and cell culture media.[6]
Materials:
-
3,3'-Diindolylmethane (this compound) powder (Purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Methodology:
-
Calculation: To prepare a 50 mM stock solution, calculate the mass of this compound required.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL: 0.050 mol/L x 0.001 L x 246.31 g/mol = 0.0123 g = 12.3 mg
-
-
Weighing: Carefully weigh out 12.3 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.
-
-
Aliquoting: Dispense the 50 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage:
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months). Protect from light.
-
Protocol 2: Application of this compound to Cultured Cells
This protocol outlines the general procedure for diluting the this compound stock solution to a final working concentration in cell culture medium for treating cells.
Materials:
-
50 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates or flasks
-
Vehicle control (sterile DMSO)
Methodology:
-
Determine Final Concentration: Decide on the final working concentration of this compound for your experiment based on literature or preliminary dose-response studies. Concentrations often range from 1 µM to 100 µM.
-
Calculate Dilution: Calculate the volume of stock solution needed. A serial dilution may be necessary to achieve a low final concentration.
-
Formula: M₁V₁ = M₂V₂
-
Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 50 µM from a 50 mM stock:
-
(50,000 µM) x V₁ = (50 µM) x (1000 µL)
-
V₁ = 1 µL of 50 mM stock solution.
-
-
-
Prepare Working Solution:
-
Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
-
Add the calculated volume (1 µL in the example) of the this compound stock solution directly to the pre-warmed complete cell culture medium (999 µL in the example).
-
Mix immediately by gentle pipetting or inversion to ensure homogeneity and prevent precipitation.
-
Crucially, ensure the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.
-
-
Prepare Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as the this compound-treated medium. For the example above, add 1 µL of pure DMSO to 999 µL of medium.
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired final concentration of this compound to the treatment wells/flasks.
-
Add the vehicle control medium to the control wells/flasks.
-
Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Visualizations
Signaling Pathway: this compound-Mediated Inhibition of NF-κB
This compound has been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.[2] This diagram illustrates a simplified mechanism of how this compound inhibits this pathway.
Experimental Workflow
This diagram provides a high-level overview of the experimental workflow, from preparing the this compound stock solution to analyzing the cellular response.
References
In Vivo Experimental Design for Testing Diindolylmethane (DIM) Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diindolylmethane (DIM) is a natural phytochemical derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] Preclinical studies have demonstrated its potential as a chemopreventive and therapeutic agent against various cancers, including breast, prostate, and ovarian cancer.[3][4] this compound's anti-cancer effects are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[5][6] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of this compound.
Preclinical In Vivo Experimental Design
A well-designed in vivo study is crucial for obtaining reliable and translatable results. Key considerations include the selection of an appropriate animal model, determination of sample size, and the formulation and administration of this compound.
1. Animal Model Selection:
The choice of animal model is dependent on the research question. Common models for cancer research include:
-
Syngeneic Models: Involve transplanting cancer cells into immunocompetent mice of the same genetic background. This allows for the study of this compound's effects in the context of a fully functional immune system.
-
Xenograft Models: Involve implanting human cancer cells into immunodeficient mice (e.g., BALB/c-nude or NOD/SCID).[7] These models are widely used to assess the direct anti-tumor activity of a compound on human cancers. Xenografts can be established subcutaneously or orthotopically.
-
Subcutaneous Xenografts: Cells are injected into the flank of the mouse. This model is technically straightforward and allows for easy monitoring of tumor growth.[8]
-
Orthotopic Xenografts: Cells are implanted into the organ of origin (e.g., mammary fat pad for breast cancer). This model more accurately recapitulates the tumor microenvironment and metastatic process.
-
2. Sample Size Determination:
The number of animals per group should be sufficient to detect a statistically significant difference between the treatment and control groups. Power analysis is a statistical tool used to determine the appropriate sample size based on the expected effect size, variability, and desired statistical power.
3. This compound Formulation and Administration:
This compound has poor oral bioavailability due to its low solubility.[4] Therefore, appropriate formulation is critical for effective in vivo delivery. Options include:
-
Suspension in an appropriate vehicle: Such as cod liver oil, polysorbate 80, and α-tocopherol acetate (vitamin E).[7]
-
Nanoformulations: Encapsulating this compound in nanoparticles can improve its solubility and bioavailability.
Administration routes will depend on the study objectives and the this compound formulation:
-
Oral Gavage: Suitable for testing the efficacy of orally administered this compound.[9]
-
Intraperitoneal (i.p.) Injection: Bypasses first-pass metabolism and can lead to higher systemic exposure.
-
Intravenous (i.v.) Injection: Provides 100% bioavailability and is useful for pharmacokinetic studies.
Key Experimental Protocols
1. Subcutaneous Tumor Xenograft Model Protocol:
This protocol describes the establishment of subcutaneous tumors to evaluate the effect of this compound on tumor growth.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of each immunodeficient mouse.
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
This compound Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups. Administer this compound or vehicle control according to the predetermined dose and schedule.
-
Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size or at a predetermined time point. Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, western blotting).
2. In Vivo Metastasis Assay (Tail Vein Injection) Protocol:
This protocol is used to assess the effect of this compound on the metastatic potential of cancer cells.[10]
-
Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., 4T1 murine mammary carcinoma cells) in sterile PBS at a concentration of 2 x 10^6 cells/mL.[9]
-
Intravenous Injection: Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.[9][10]
-
This compound Treatment: Begin this compound administration one day after cell injection and continue for the duration of the experiment.[9]
-
Metastasis Assessment: After a predetermined period (e.g., 14-21 days), euthanize the mice and harvest the lungs.
-
Quantification: Count the number of metastatic nodules on the lung surface. The lungs can also be fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
3. In Vivo Angiogenesis Assay (Matrigel Plug) Protocol:
This assay evaluates the effect of this compound on the formation of new blood vessels.[11][12]
-
Matrigel Preparation: Thaw Matrigel on ice and mix it with an angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of this compound or vehicle control.
-
Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse.
-
Plug Excision: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Angiogenesis Quantification: The extent of angiogenesis can be quantified by:
-
Measuring the hemoglobin content of the plugs using Drabkin's reagent.
-
Immunohistochemical staining of the plugs for endothelial cell markers such as CD31.[13]
-
4. Toxicity Study Protocol:
It is essential to assess the potential toxicity of this compound at the effective dose.
-
Animal Monitoring: Throughout the treatment period, monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Blood Analysis: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (liver and kidney).
-
Histopathology: Harvest major organs (liver, kidney, spleen, heart, lungs) and fix them in formalin for histopathological examination to identify any signs of tissue damage.
5. Biomarker Analysis in Tumor Tissues (Immunohistochemistry) Protocol:
This protocol allows for the visualization of protein expression in tumor tissues to understand the mechanism of this compound's action.
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.[7]
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged glass slides.[7]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[7]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).[7]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the biomarker of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD31 for angiogenesis) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[7] Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).[7]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.[7]
-
Analysis: Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth in a Subcutaneous Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) ± SEM | Average Tumor Weight (g) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Table 2: Effect of this compound on Lung Metastasis
| Treatment Group | Average Number of Lung Nodules ± SEM | Percent Inhibition of Metastasis (%) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Table 3: Effect of this compound on Angiogenesis (Matrigel Plug Assay)
| Treatment Group | Average Hemoglobin Content (g/dL) ± SEM | Percent Inhibition of Angiogenesis (%) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Table 4: Toxicity Assessment of this compound
| Treatment Group | Average Body Weight Change (%) ± SEM | Key Serum Chemistry Parameters (e.g., ALT, AST, BUN, Creatinine) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Visualization of Experimental Workflow and Signaling Pathways
Caption: General workflow for in vivo testing of this compound efficacy.
Caption: Key signaling pathways modulated by Diindolylmethane (this compound).
References
- 1. mskcc.org [mskcc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (this compound): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Oral administration of 3,3'-diindolylmethane inhibits lung metastasis of 4T1 murine mammary carcinoma cells in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
- 12. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for DIM Treatment in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention in prostate cancer research. Preclinical and clinical studies have demonstrated its potential to inhibit prostate cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumor progression. These application notes provide a comprehensive overview of this compound's effects on prostate cancer and detailed protocols for its use in a research setting.
Data Summary: In Vitro and In Vivo Effects of this compound on Prostate Cancer
The following tables summarize the quantitative data from various studies on the effects of this compound on prostate cancer models.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor (AR) Status | p53 Status | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effects |
| LNCaP | Positive | Wildtype | 10, 30, 50 | 24, 48, 72 | Inhibition of cell proliferation, G1 cell cycle arrest, induction of apoptosis, downregulation of AR and PSA.[1][2] |
| C4-2B | Positive | Not Specified | Not Specified | Not Specified | Inhibition of cell proliferation, induction of apoptosis, inhibition of AR nuclear translocation.[1] |
| DU145 | Negative | Mutant | 10, 30, 50 | Not Specified | Inhibition of cell proliferation, G1 cell cycle arrest mediated by p38 MAPK pathway.[2] |
| PC-3 | Negative | Not Specified | Not Specified | Not Specified | Regulation of genes involved in carcinogenesis and cell survival.[3] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Animal Models
| Animal Model | Prostate Cancer Model | This compound Formulation | Dosage | Treatment Duration | Observed Effects |
| SCID Mice | C4-2B Xenograft (Bone Metastasis) | B-DIM | Not Specified | Not Specified | Significant inhibition of tumor growth.[1] |
| C57BL/6 Mice | TRAMP-C2 Allograft | This compound | 2.5, 5, 10 mg/kg (i.p., 3x/week) | 3 weeks | Diminished tumor growth, apoptosis, and decreased cell proliferation.[4] |
| Mouse Model | PC-3 Xenograft | This compound in combination with chloroquine | 10 mg/kg this compound, 60 mg/kg chloroquine (3x/week) | 3-4 weeks | Significantly decreased tumor growth.[5] |
| TRAMP Mice | Spontaneous Prostate Cancer | Dietary this compound | 0.04%, 0.2%, 1% in diet | From 6 weeks of age | Dose-dependent reduction in poorly differentiated carcinoma incidence.[6] |
Table 3: Human Clinical Trial Data for this compound in Prostate Cancer
| Study Population | this compound Formulation | Dosage | Treatment Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | :--- | | Patients with non-metastatic, hormone-refractory prostate cancer | BioResponse-DIM (BR-DIM) | Dose-escalation (75, 150, 225, 300 mg twice daily) | Up to 12 courses (28 days/course) | Established maximum tolerated dose; evaluated effects on PSA.[7][8] | | Patients with localized prostate cancer (pre-prostatectomy) | BR-DIM | 225 mg twice daily | Minimum of 14 days | this compound detected in plasma and prostate tissue; nuclear exclusion of AR in 90% of specimens.[9] |
Key Signaling Pathways Modulated by this compound in Prostate Cancer
This compound exerts its anti-cancer effects by targeting multiple signaling pathways critical for prostate cancer cell growth and survival.
-
Androgen Receptor (AR) Signaling: this compound downregulates the expression of AR and its target gene, Prostate-Specific Antigen (PSA).[1][3] It also inhibits the nuclear translocation of AR, a crucial step for its activity.[1]
-
Akt/mTOR Signaling: this compound has been shown to inhibit the activation of Akt and mTOR, key regulators of cell survival and proliferation.[3]
-
NF-κB Signaling: this compound can inhibit the DNA binding activity of NF-κB, a transcription factor that promotes inflammation and cell survival.[1]
-
AMP-Activated Protein Kinase (AMPK) Signaling: this compound activates the AMPK signaling pathway, which is associated with the suppression of mTOR, downregulation of AR, and induction of apoptosis.[10][11]
-
p38 MAPK Signaling: In androgen-independent DU145 cells, this compound induces a G1 cell cycle arrest through the activation of the p38 MAPK pathway.[2]
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on prostate cancer cells.
Cell Culture and this compound Treatment
1.1. Cell Lines and Culture Conditions:
-
LNCaP (AR-positive, androgen-sensitive): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
DU145 (AR-negative, androgen-insensitive): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
1.2. Preparation of this compound Stock Solution:
-
Dissolve Diindolylmethane (Sigma-Aldrich or equivalent) in dimethyl sulfoxide (DMSO) to prepare a 10-50 mM stock solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
1.3. This compound Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to attach and reach 60-70% confluency.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest this compound concentration group.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Seed 5 x 10^4 cells per well in a 6-well plate and incubate for 48 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Six to twenty-four hours before harvesting, add 1 µCi/ml of [3H]-thymidine to each well.
-
To harvest, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Wash the cells twice with 5% Trichloroacetic Acid (TCA).
-
Solubilize the cells by adding 0.5 ml of 0.25 N NaOH and pipetting up and down to ensure complete lysis.
-
Transfer 400 µl of the solubilized cell solution to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution to identify this compound-induced cell cycle arrest.
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µl of PBS containing 50 µg/ml Propidium Iodide (PI) and 100 µg/ml RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (TUNEL Staining for Tissue Sections)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol for Paraffin-Embedded Tissue:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Permeabilize the tissue by incubating with Proteinase K solution (20 µg/ml in 10 mM Tris-HCl, pH 7.4-8.0) for 15-30 minutes at room temperature.
-
Wash the sections twice with PBS.
-
Incubate the sections with TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, following the manufacturer's instructions) in a humidified chamber at 37°C for 60 minutes in the dark.
-
Wash the sections three times with PBS.
-
If using a fluorescent label, counterstain the nuclei with DAPI.
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the stained sections using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
Protocol:
-
Treat cells with this compound as described in section 1.3.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, p-Akt, Akt, p-p38, p38, p-AMPKα, AMPKα, or other proteins of interest overnight at 4°C. Use β-actin or GAPDH as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA binding activity of transcription factors like NF-κB.
Protocol:
-
Treat cells with this compound and prepare nuclear extracts.
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with [γ-32P]ATP using T4 polynucleotide kinase.
-
Incubate the nuclear extract protein (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled "cold" probe to a parallel reaction.
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the radioactive bands by autoradiography. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.
Immunohistochemistry (IHC) for Androgen Receptor Nuclear Exclusion
This protocol is used to visualize the subcellular localization of the androgen receptor in tissue sections.
Protocol for Paraffin-Embedded Tissue:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded prostate tissue sections.
-
Perform antigen retrieval by heating the slides in a citrate-based buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against the androgen receptor overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody.
-
Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Examine the slides under a microscope. Nuclear exclusion of AR will be indicated by a lack of brown staining in the nucleus of cancer cells.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in prostate cancer cells.
Experimental Workflow
Caption: General experimental workflow for studying this compound in prostate cancer.
Logical Relationship
Caption: Logical flow from this compound administration to tumor growth inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Cell membrane glycan contents are biochemical factors that constitute a kinetic barrier to viral particle uptake in a protein-nonspecific manner | eLife [elifesciences.org]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Absorption of Crystalline DIM in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor absorption of crystalline Diindolylmethane (DIM) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of crystalline this compound so low?
A1: The poor oral bioavailability of crystalline 3,3'-Diindolylmethane (this compound) is primarily due to its low aqueous solubility and high lipophilicity.[1] As a crystalline solid, it does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[1]
Q2: What are the main strategies to improve the oral absorption of crystalline this compound?
A2: Several formulation strategies can be employed to enhance the oral absorption of this compound by improving its solubility and dissolution rate. These include:
-
Particle Size Reduction: Decreasing the particle size of this compound to the micro or nano-scale increases the surface area available for dissolution.[2]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can transform it from a crystalline to a more soluble amorphous state.[3]
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, and surfactants can improve its solubilization in the gastrointestinal tract.[4] Self-microemulsifying drug delivery systems (SMEDDS) are a promising lipid-based approach for this compound.[5]
-
Nanoencapsulation: Encapsulating this compound within nanoparticles can protect it from degradation and enhance its uptake by intestinal cells.[6][7]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.[8]
Q3: Are there commercially available this compound formulations with enhanced bioavailability?
A3: Yes, one of the most studied is BioResponse this compound® (BR-DIM), a microencapsulated formulation.[9] Numerous clinical studies have utilized this formulation, demonstrating its enhanced bioavailability compared to generic crystalline this compound.[9][10] Studies in mice have shown that BioResponse-DIM has approximately 50% higher bioavailability than the crystalline form.[11][12]
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound is known to modulate a variety of signaling pathways, making it a compound of interest for various therapeutic areas, particularly in cancer research and hormone-related conditions. Key pathways include:
-
Estrogen Metabolism: this compound promotes a beneficial shift in estrogen metabolism, increasing the ratio of 2-hydroxyestrone (a "good" metabolite) to 16α-hydroxyestrone (a "bad" metabolite).[13][14] This is primarily achieved through the induction of cytochrome P450 enzymes like CYP1A1.[15]
-
Cancer-Related Pathways: this compound has been shown to affect multiple signaling pathways involved in cancer progression, including the downregulation of NF-κB, Wnt, and Akt/mTOR pathways.[16][17] This can lead to the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low and variable this compound concentrations in plasma/tissue samples. | Poor dissolution of crystalline this compound from the administered formulation. | 1. Utilize a bio-enhanced formulation such as nanoencapsulation, solid dispersion, or a lipid-based system. 2. If using a custom formulation, ensure complete dissolution in the vehicle before administration. 3. For in vitro studies, consider using a co-solvent like DMSO to ensure this compound is in solution, but be mindful of potential solvent effects.[18] |
| Precipitation of this compound in aqueous media during in vitro experiments. | This compound's low aqueous solubility. | 1. Prepare stock solutions in an organic solvent like DMSO. 2. When diluting into aqueous media, ensure vigorous mixing and do not exceed the solubility limit. 3. Consider using a formulation with improved aqueous solubility, such as a cyclodextrin complex. |
| Inconsistent results between experimental batches. | Variability in the preparation of the this compound formulation. Physical instability of the formulation (e.g., crystallization of amorphous this compound). | 1. Standardize the formulation preparation protocol, controlling parameters like temperature, mixing speed, and time. 2. Characterize each batch of the formulation for particle size, drug loading, and morphology to ensure consistency. 3. For amorphous solid dispersions, conduct stability studies to ensure the drug remains in the amorphous state over time. |
| Unexpected biological effects or toxicity in vivo. | Effects of the formulation excipients. High local concentrations of this compound causing irritation. | 1. Include a vehicle-only control group in your experiments to account for any effects of the formulation excipients. 2. For oral gavage, ensure the formulation is well-dispersed to avoid high local concentrations in the gastrointestinal tract. |
Quantitative Data on this compound Bioavailability
| Formulation | Animal Model | Dose | Key Pharmacokinetic Parameters | Reference |
| Crystalline this compound | Mice | 250 mg/kg | - | [11] |
| BioResponse-DIM® | Mice | 250 mg/kg | ~50% higher bioavailability than crystalline this compound | [11][12] |
| Crystalline this compound | Rats | 60 mg/kg | AUC: 0.97 ± 0.08 µg∙h/mL, Cmax: 0.18 ± 0.02 µg/mL | [19] |
| BioResponse-DIM® | Rats | 60 mg/kg | AUC: 1.05 ± 0.05 µg∙h/mL, Cmax: 0.22 ± 0.02 µg/mL | [19] |
| Polymer-Based Nano-formulation | Rats | 60 mg/kg | AUC: 7.06 ± 0.93 µg∙h/mL, Cmax: 3.08 ± 0.17 µg/mL | [19] |
| Crystalline this compound | Healthy Humans | 50 mg | Undetectable in most subjects | [20] |
| BioResponse-DIM® | Healthy Humans | 100 mg | Cmax: 32 ng/mL, AUC: 128 hrng/mL | [20] |
| BioResponse-DIM® | Healthy Humans | 200 mg | Cmax: 104 ng/mL, AUC: 553 hrng/mL | [20] |
Experimental Protocols
Preparation of Nanoencapsulated this compound (Emulsion-Diffusion-Evaporation Method)
This protocol is adapted from a method used for preparing PLGA-based nanoparticles of this compound.[6]
Materials:
-
3,3'-Diindolylmethane (this compound)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW: 7,000–17,000)
-
Ethyl acetate
-
Didodecyldimethylammonium bromide (DMAB)
-
Phosphate buffered saline (PBS)
-
Sucrose and Glucose (as cryoprotectants)
Procedure:
-
Organic Phase Preparation: Dissolve 500 mg of PLGA in 5 ml of ethyl acetate. Add 50 mg of pure this compound to this solution. Allow the mixture to stand at room temperature for 30 minutes with intermittent vortexing to ensure complete dissolution.
-
Emulsification: Emulsify the organic phase with an aqueous phase containing a surfactant, such as DMAB.
-
Homogenization: Stir the resulting oil-in-water emulsion at room temperature for 3 hours. Subsequently, homogenize the emulsion at 15,000 rpm for 5 minutes using a high-speed homogenizer.
-
Solvent Evaporation: Remove the ethyl acetate by rotary evaporation.
-
Sonication: Sonicate the aqueous phase containing the this compound nanoparticles for 30 minutes.
-
Purification and Lyophilization: Centrifuge the aqueous emulsion at 35,000 rpm for 1 hour. Resuspend the nanoprecipitate in PBS containing 20% sucrose and glucose. Lyophilize the suspension to obtain a dry powder of nanoencapsulated this compound.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This is a general protocol that can be adapted for preparing this compound solid dispersions.[21]
Materials:
-
3,3'-Diindolylmethane (this compound)
-
A suitable carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a Eudragit® polymer)
-
A common solvent (e.g., methanol, ethanol, or acetone) in which both this compound and the carrier are soluble.
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and the carrier in the common solvent with stirring.
-
Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature. A rotary evaporator is commonly used for this step.
-
Drying: Dry the resulting solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for preparing inclusion complexes of poorly water-soluble drugs like this compound with cyclodextrins.[8][22]
Materials:
-
3,3'-Diindolylmethane (this compound)
-
A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Ethanol or a similar solvent
Procedure:
-
Dry Mixing: Mix the required molar ratio of this compound and the cyclodextrin in a mortar for about 15 minutes.
-
Kneading: Add a small amount of the solvent to the powder mixture and knead for 45-60 minutes to form a paste of suitable consistency.
-
Drying: Dry the paste at a controlled temperature (e.g., 50°C) until the solvent is completely evaporated. Further drying in a vacuum oven is recommended.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
Visualizations
Caption: this compound's inhibitory effects on key cancer signaling pathways.
Caption: this compound's influence on estrogen metabolism.
Caption: Workflow for developing and testing enhanced this compound formulations.
References
- 1. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Whey Protein Isolate-DIM Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. iitri.org [iitri.org]
- 6. Preparation of nanoencapsulated this compound [bio-protocol.org]
- 7. Nanoformulated 3′-diindolylmethane modulates apoptosis, migration, and angiogenesis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. bioresponse.com [bioresponse.com]
- 10. bioresponse.com [bioresponse.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (this compound): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Single-Dose Pharmacokinetics and Tolerability of Absorption-Enhanced 3, 3′-Diindolylmethane in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stability Issues of 3,3'-Diindolylmethane (DIM) in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of 3,3'-Diindolylmethane (DIM) in cell culture applications.
I. Troubleshooting Guides
This section offers solutions to common problems encountered when using this compound in cell culture experiments.
Issue 1: Precipitation of this compound in Cell Culture Medium
Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the cause and how can I prevent it?
A1: this compound has low aqueous solubility, and precipitation is a common issue. The primary cause is exceeding its solubility limit in the cell culture medium. Several factors can contribute to this:
-
High Final Concentration: The desired final concentration of this compound may be too high for the medium to sustain.
-
Inadequate Dissolution of Stock Solution: The this compound may not be fully dissolved in the initial solvent (e.g., DMSO).
-
Rapid Dilution: Adding the this compound stock solution to the medium too quickly can cause localized high concentrations, leading to precipitation.
-
Low Temperature: Media stored at cooler temperatures will have lower solubility for compounds like this compound.[1]
-
Interaction with Media Components: Components in the serum or media supplements may interact with this compound, reducing its solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Preventative Measures:
-
Proper Stock Solution Preparation: Ensure this compound is completely dissolved in a suitable solvent like DMSO before preparing the final dilution.
-
Step-wise Dilution: Add the this compound stock solution to a small volume of pre-warmed (37°C) cell culture medium first, mix well, and then add this intermediate dilution to the final volume of the medium.
-
Avoid High DMSO Concentrations: Keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[2]
-
Warm the Medium: Always use cell culture medium that has been warmed to 37°C.[1]
-
Solubility Testing: If precipitation persists, perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions.
Issue 2: Loss of this compound Activity Over Time
Q2: I am not observing the expected biological effect of this compound in my long-term experiments. Could this compound be degrading?
A2: Yes, this compound can be unstable in aqueous solutions like cell culture media, leading to a loss of biological activity over time. Several factors can influence its degradation:
-
pH of the Medium: The pH of the cell culture medium can affect the stability of this compound.
-
Exposure to Light: Photodegradation can occur, especially if the cell culture plates or flasks are exposed to light for extended periods.
-
Oxidation: this compound can be susceptible to oxidation in the culture medium.[3]
-
Metabolism by Cells: Cells can metabolize this compound into less active or inactive compounds.[4]
Recommendations:
-
Freshly Prepare this compound Solutions: It is highly recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment and avoid storing aqueous solutions for more than a day.
-
Minimize Light Exposure: Protect your cell culture plates and flasks from direct light by keeping them in the incubator and minimizing the time they are on the lab bench.
-
Include Appropriate Controls: Use both positive and negative controls in your experiments to ensure that the observed effects (or lack thereof) are due to the activity of this compound.
-
Time-Course Experiments: If you suspect degradation, you can perform a time-course experiment to assess the stability of this compound's effect over the duration of your assay.
II. Frequently Asked Questions (FAQs)
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions due to its ability to dissolve both polar and nonpolar compounds.[2] Ethanol can also be used.
Q4: What is the recommended concentration for a this compound stock solution?
A4: A stock solution of 10-20 mM in DMSO is a common starting point. This allows for dilution into cell culture medium while keeping the final DMSO concentration low.
Q5: How should I store my this compound stock solution?
A5: Aliquot your this compound stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light.
Q6: What is the solubility of this compound in cell culture media?
A6: The solubility of this compound in aqueous solutions is low. In a 1:4 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.2 mg/ml. Its solubility in complete cell culture media containing serum may be slightly different due to interactions with proteins and other components. It is recommended to experimentally determine the solubility limit in your specific medium if you plan to use high concentrations.
Q7: Can I filter-sterilize my this compound-containing medium?
A7: Due to its low solubility and potential to bind to filter membranes, it is generally not recommended to filter-sterilize the final this compound-containing medium. Prepare the this compound stock solution with sterile-filtered DMSO and add it aseptically to the sterile cell culture medium.
III. Data Presentation
Table 1: Solubility of 3,3'-Diindolylmethane (this compound)
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~15 mg/mL |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
3,3'-Diindolylmethane (this compound) powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium via HPLC
Objective: To quantitatively assess the stability of this compound in a specific cell culture medium over time.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates or flasks
-
Cell culture incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Microcentrifuge tubes for sample collection
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 20 µM).
-
Dispense equal volumes of this solution into multiple sterile containers (e.g., wells of a 6-well plate).
-
Place the plate in a cell culture incubator.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium from one of the containers.
-
Immediately process the sample for HPLC analysis or store it at -80°C until analysis.
-
-
HPLC Analysis:
-
Sample Pre-treatment: If necessary, precipitate proteins from the media samples (e.g., by adding an equal volume of cold acetonitrile), centrifuge, and collect the supernatant for injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound relative to the 0-hour time point versus time.
-
V. Visualization of Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: this compound inhibits the Akt signaling pathway.
Caption: this compound suppresses NF-κB signaling.
Caption: this compound interferes with Wnt/β-catenin signaling.
References
Technical Support Center: Troubleshooting Unexpected Results in DIM-Treated Cells
Welcome to the technical support center for researchers utilizing 3,3'-Diindolylmethane (DIM) in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results.
Frequently Asked Questions (FAQs)
Q1: My cells show variable responses to this compound treatment, sometimes showing decreased viability and other times no effect or even increased proliferation. What could be the cause?
A1: This is a common observation with this compound and can be attributed to several factors:
-
Concentration-dependent effects: this compound can have biphasic effects. Low concentrations may stimulate proliferation in some cell lines, while higher concentrations typically induce cell cycle arrest and apoptosis.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
-
Cell density: The confluency of your cell culture can influence the cellular response to this compound. It is recommended to seed cells at a consistent density for all experiments.
-
Cell line specific responses: Different cell lines have varying sensitivities to this compound. Factors such as the expression levels of the Aryl hydrocarbon Receptor (AhR), estrogen receptors, and components of signaling pathways like PI3K/Akt can all play a role.[2][3]
-
DMSO concentration: this compound is typically dissolved in dimethyl sulfoxide (DMSO), which can have biological effects on its own. Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can be toxic.[4] It is essential to use a consistent, low concentration of DMSO (typically <0.5%) across all treatments and include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.[5]
Q2: I am using Indole-3-carbinol (I3C) in my experiments. How does this relate to this compound?
A2: Indole-3-carbinol (I3C) is a precursor to this compound. In the acidic environment of the stomach, and also to some extent in cell culture media, I3C is converted to this compound and other condensation products.[6] If you are observing effects with I3C in your cell culture, it is likely that this compound is being formed and is responsible for the biological activity. For more consistent and reproducible results, it is often recommended to use this compound directly.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[7]
-
Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10-50 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
-
Working solution: When preparing your working concentrations, dilute the DMSO stock solution directly into your cell culture medium. Ensure the final DMSO concentration in your culture is low and consistent across all treatment groups. We do not recommend storing aqueous solutions of this compound for more than one day.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Assay Results
Question: My MTT/XTT assay results for this compound-treated cells are highly variable between experiments. What could be wrong?
Answer: Inconsistent cell viability results can stem from several factors. Here is a troubleshooting workflow to help you identify the cause:
Experimental Workflow for Troubleshooting Cell Viability Assays
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Detailed Steps:
-
Check your this compound Stock: Has your this compound stock solution been stored correctly? Has it undergone multiple freeze-thaw cycles? Is the this compound fully dissolved? Consider preparing a fresh stock solution.
-
Verify DMSO Concentration: Ensure the final DMSO concentration is identical in all wells, including your vehicle control.
-
Standardize Cell Seeding: Use a hemocytometer or an automated cell counter to ensure you are seeding the same number of cells in each well. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Optimize Incubation Times: Both the drug treatment time and the incubation time with the viability reagent (e.g., MTT) should be consistent across all experiments.
-
Review Assay Protocol: For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Include Appropriate Controls: Always include an untreated control (cells in media only) and a vehicle control (cells in media with the same amount of DMSO as your highest this compound concentration).
Issue 2: Unexpected Results in Apoptosis Assays
Question: I am not seeing the expected increase in apoptosis in my this compound-treated cells using Annexin V/PI staining, or I am seeing a high level of necrosis. What should I do?
Answer: Apoptosis assay results can be influenced by the timing of the analysis and the concentration of this compound used.
Troubleshooting Steps:
-
Time-Course Experiment: this compound-induced apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the optimal time point for observing apoptosis in your cell line.
-
Dose-Response Analysis: Very high concentrations of this compound may induce necrosis rather than apoptosis. Perform a dose-response experiment with a range of this compound concentrations to find the optimal concentration for inducing apoptosis.
-
Cell Handling: Be gentle when harvesting and staining your cells. Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining (necrosis).[8]
-
Proper Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up your flow cytometer gates and compensation correctly.[9] A positive control (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) can help validate your assay.[9]
Quantitative Data for Apoptosis
The percentage of apoptotic cells can vary significantly between cell lines and with different this compound concentrations and treatment times. Below is a table summarizing representative data from published studies.
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Percentage of Apoptotic Cells (%) | Reference |
| Hep3B (Hepatocellular Carcinoma) | 60 | 24 | ~25 | [10] |
| Huh7 (Hepatocellular Carcinoma) | 80 | 24 | ~30 | [10] |
| BGC-823 (Gastric Cancer) | 80 | 24 | ~35 | [11] |
| SGC-7901 (Gastric Cancer) | 80 | 24 | ~40 | [11] |
| MDA-MB-231 (Breast Cancer) | 25 (with 1 nM Docetaxel) | 48 | ~40 | [12] |
| SkBR3 (Breast Cancer) | 25 (with 1 nM Docetaxel) | 48 | ~55 | [12] |
Issue 3: Unexpected Bands or No Signal in Western Blotting
Question: I am trying to detect changes in protein expression (e.g., AhR, p-Akt, p-p65) after this compound treatment, but I am getting unexpected bands, or no signal at all. How can I troubleshoot this?
Answer: Western blotting can be a complex technique with multiple potential pitfalls. Here are some common issues and solutions when analyzing this compound-treated cell lysates:
Troubleshooting Guide for Western Blotting
| Problem | Possible Cause | Solution |
| No Signal | Inefficient protein transfer | Confirm transfer by staining the membrane with Ponceau S after transfer.[13] |
| Low protein expression | Increase the amount of protein loaded onto the gel. | |
| Primary antibody not working | Use a positive control to confirm antibody activity. Ensure the antibody is validated for Western blotting. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[14] |
| Antibody concentration too high | Titrate your primary and secondary antibodies to find the optimal concentration.[14] | |
| Unexpected Bands | Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[15] |
| Non-specific antibody binding | Increase the stringency of your washes (e.g., increase Tween-20 concentration).[16] | |
| Splice variants or post-translational modifications | Consult the literature for your protein of interest to see if different isoforms or modifications are expected. |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA to minimize membrane damage.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This protocol outlines the general steps for detecting protein expression in this compound-treated cells.
-
Protein Extraction: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., AhR, p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, which should be normalized to a loading control like β-actin.
Signaling Pathways and Visualizations
This compound influences several key signaling pathways. Understanding these pathways can help interpret your experimental results.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a known modulator of the AhR. Upon binding this compound, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as CYP1A1, to regulate their transcription.[17]
References
- 1. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. pnas.org [pnas.org]
Technical Support Center: Enhancing the Bioavailability of Diindolylmethane (DIM) Supplements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Diindolylmethane (DIM) supplements.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of pure diindolylmethane (this compound)?
A1: The primary challenge is the poor aqueous solubility of crystalline this compound. This inherent lipophilicity and low dissolution rate in the gastrointestinal tract significantly limit its absorption into the systemic circulation, leading to low oral bioavailability.
Q2: What are the most common formulation strategies to enhance this compound bioavailability?
A2: Several strategies have been developed to overcome the poor solubility of this compound. The most common and effective approaches include:
-
Microencapsulation: This involves encapsulating this compound particles within a carrier matrix to improve dispersion and dissolution. A commercially available example is BioResponse this compound® (BR-DIM®), which is microencapsulated with d-alpha-tocopheryl acid succinate, phosphatidylcholine, and silica in a starch base.[1]
-
Nanoemulsions and Nanoparticles: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. Nanoemulsions are dispersions of oil droplets in an aqueous phase, while nanoparticles can be created using techniques like wet media milling with stabilizers.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This enhances the solubilization and absorption of lipophilic drugs like this compound.
Q3: Can co-administration with other compounds improve this compound bioavailability?
A3: While not as extensively documented for this compound as for other compounds, co-administration with absorption enhancers is a known strategy for improving the bioavailability of various poorly absorbed drugs. One common example is the use of piperine (an extract from black pepper), which can inhibit drug-metabolizing enzymes and enhance absorption. However, for this compound specifically, formulation strategies have been the primary focus of research.
Troubleshooting Guides
Issue 1: High Inter-individual Variability in In Vivo Pharmacokinetic Studies
-
Possible Causes:
-
Genetic Polymorphisms: Variations in drug-metabolizing enzymes (e.g., cytochrome P450 enzymes) and transporters among individuals can lead to different rates of this compound metabolism and absorption.
-
Physiological Differences: Factors such as gastric pH, gastrointestinal motility, and gut microbiome composition can influence the dissolution and absorption of this compound.
-
Food Effects: The presence and composition of food in the gastrointestinal tract can alter the absorption of lipophilic compounds like this compound.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to fasting or standardized meal protocols before and after this compound administration.
-
Increase Sample Size: A larger number of subjects per group can help to mitigate the impact of individual variability on the overall results.
-
Genotyping: If feasible, consider genotyping for relevant drug-metabolizing enzymes to identify potential sources of variability.
-
Use of a Crossover Study Design: In human studies, a crossover design where each subject receives both the test and control formulations can help to reduce inter-individual variability.
-
Issue 2: Poor and Inconsistent Results in Caco-2 Permeability Assays
-
Problem: Inconsistent apparent permeability (Papp) values for this compound across different experiments or failure to form a confluent cell monolayer with adequate transepithelial electrical resistance (TEER).
-
Possible Causes:
-
Low Aqueous Solubility of this compound: this compound may precipitate in the aqueous assay buffer, leading to an underestimation of its permeability.
-
Cell Monolayer Integrity: Improper cell culture techniques can result in a leaky monolayer, leading to artificially high permeability values for control compounds.
-
Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) which can actively pump this compound back into the apical chamber, reducing its apparent permeability.
-
-
Troubleshooting Steps:
-
Improve this compound Solubility in Assay Buffer:
-
Use a buffer containing a low percentage of a non-toxic solubilizing agent, such as bovine serum albumin (BSA) or a suitable surfactant.
-
Prepare the this compound dosing solution at the highest possible concentration in a compatible organic solvent (e.g., DMSO) and then dilute it in the assay buffer, ensuring the final solvent concentration is non-toxic to the cells (typically <1%).
-
-
Ensure Monolayer Integrity:
-
Culture Caco-2 cells for at least 21 days to allow for proper differentiation and formation of tight junctions.
-
Regularly monitor TEER values to confirm monolayer confluence before initiating the permeability assay.
-
Include a low permeability marker (e.g., Lucifer yellow) in each experiment to verify monolayer integrity.
-
-
Assess Efflux:
-
Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Consider co-incubating with known P-gp inhibitors (e.g., verapamil) to confirm the role of this transporter.
-
-
Issue 3: Challenges in LC-MS/MS Quantification of this compound
-
Problem: Poor sensitivity, peak shape, or interfering peaks during the analysis of this compound in plasma or other biological matrices.
-
Possible Causes:
-
Matrix Effects: Components of the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.
-
Sample Preparation: Inefficient extraction of this compound from the matrix or the presence of residual proteins can interfere with the analysis.
-
Analyte Stability: this compound may be unstable in the biological matrix or during the sample preparation process.
-
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Employ a robust protein precipitation method using a suitable organic solvent like acetonitrile. The addition of a salting-out agent can improve precipitation efficiency.[3]
-
Consider solid-phase extraction (SPE) for cleaner sample extracts if matrix effects are severe.
-
-
Chromatographic Optimization:
-
Mass Spectrometry Parameter Tuning:
-
Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., temperature, gas flows) for maximum this compound signal.
-
Select specific and intense multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard to ensure selectivity. A common transition for this compound is m/z 247.1 → 130.1.[3][4]
-
-
Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled this compound is the ideal internal standard to compensate for matrix effects and variability in sample preparation and instrument response.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Enhancement | Reference |
| Crystalline this compound | Mice | 250 mg/kg | - | 0.5 - 1.0 | - | Baseline | [5][6] |
| BioResponse-DIM® | Mice | 250 mg/kg | - | 0.5 - 1.0 | - | ~50% higher than crystalline this compound | [5][6] |
| Crystalline this compound | Rats | 60 mg/kg | ~100 | ~1.0 | ~500 | Baseline | [7] |
| BioResponse-DIM® | Rats | 60 mg/kg | ~122 | ~1.0 | ~540 | 1.08-fold (AUC) | [7] |
| Pluronic F127 Nano-formulation | Rats | 60 mg/kg | ~1711 | ~0.5 | ~3640 | 7.28-fold (AUC) | [7] |
| BioResponse-DIM® | Human | 100 mg (single dose) | 32 | ~2.0 | 128 | - | [1] |
| BioResponse-DIM® | Human | 200 mg (single dose) | 104 | ~2.0 | 553 | - | [1] |
| BioResponse-DIM® | Human | 300 mg (single dose) | 108 | ~2.0 | 532 | - | [1] |
Note: "-" indicates data not explicitly provided in the cited source.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay for this compound
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells at a density of approximately 6 x 10^4 cells/cm^2 onto permeable Transwell® inserts (e.g., 12-well format, 0.4 µm pore size).
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm^2.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer yellow should be < 1.0 x 10^-6 cm/s.
3. Permeability Assay:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the apical (AP) dosing solution by diluting the this compound stock solution in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the desired final concentration. The final DMSO concentration should be ≤ 1%.
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the AP dosing solution to the apical chamber and fresh transport buffer to the basolateral (BL) chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the AP and BL chambers.
-
Analyze the concentration of this compound in the samples by a validated LC-MS/MS method.
4. Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver chamber (e.g., ng/s).
-
A: The surface area of the membrane (cm^2).
-
C0: The initial concentration of the drug in the donor chamber (e.g., ng/mL).
-
Protocol 2: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats
1. Animals and Housing:
-
Use male Sprague-Dawley rats (8-10 weeks old), housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
2. Formulation and Dosing:
-
Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a SMEDDS formulation) on the day of the experiment.
-
Fast the rats overnight (with access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a specific dose (e.g., 60 mg/kg).
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Extract this compound from the plasma samples using a protein precipitation method with acetonitrile.
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
Protocol 3: LC-MS/MS Method for Quantification of this compound in Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., 4-methoxy-1-methylindole or a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Synergi Fusion-RP, 50 x 2.0 mm, 4 µm).[3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components. A typical starting condition could be 85% B, run isocratically.[3]
-
Flow Rate: 0.20 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MRM Transitions:
-
Data Analysis: Use the instrument's software to integrate the peak areas and calculate the concentration of this compound based on a calibration curve prepared in the same biological matrix.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. littlemsandsailing.com [littlemsandsailing.com]
- 6. scribd.com [scribd.com]
- 7. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
potential off-target effects of 3,3'-Diindolylmethane in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 3,3'-Diindolylmethane (DIM) in experimental settings. The following resources are designed to help you troubleshoot unexpected results and design more robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3,3'-Diindolylmethane (this compound) and what are its primary known targets?
A1: 3,3'-Diindolylmethane (this compound) is a natural compound formed in the stomach from the digestion of indole-3-carbinol (I3C), a substance found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1] In research, particularly in oncology, this compound is primarily investigated for its anti-cancer properties. Its principal on-target effects are attributed to the modulation of several key signaling pathways, including:
-
Hormone Receptor Signaling: this compound acts as an antagonist of the androgen receptor (AR) and can modulate estrogen receptor (ER) signaling.[2] It influences estrogen metabolism by promoting the formation of 2-hydroxyestrone, a less estrogenic metabolite, over the more proliferative 16α-hydroxyestrone.
-
Cell Survival and Proliferation Pathways: this compound has been shown to inhibit critical signaling pathways for cancer cell growth and survival, such as the PI3K/Akt, NF-κB, and Wnt/β-catenin pathways.[1]
-
Cell Cycle Regulation: It can induce cell cycle arrest, often at the G1 phase, by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[1]
Q2: Beyond its primary targets, what are the known off-target effects of this compound that could influence experimental outcomes?
A2: While this compound has well-documented on-target activities, researchers should be aware of several potential off-target effects that can lead to misinterpretation of data:
-
Induction of Reactive Oxygen Species (ROS): this compound has been observed to induce the production of ROS in cells.[3][4] This can lead to oxidative stress, which in turn can trigger a variety of cellular responses, including apoptosis and DNA damage, that may be independent of this compound's intended target pathway.
-
Mitochondrial Effects: this compound can directly impact mitochondrial function. Studies have shown it can act as a mitochondrial H+-ATP synthase inhibitor, which can alter cellular energy metabolism and induce mitochondrial membrane depolarization.[4][5]
-
Metabolite Activity: When administered, this compound is metabolized into various hydroxylated and conjugated forms.[6] These metabolites can have their own biological activities, which may differ from the parent compound and contribute to the overall observed effect.
-
Non-specific Protein Binding: Due to its chemical nature, this compound may engage in non-specific interactions with various proteins within the cell and in circulation.[7] This can lead to a broad range of unintended biological consequences.
Q3: Is this compound considered a Pan-Assay Interference Compound (PAINS)?
A3: Currently, there is no definitive classification of 3,3'-Diindolylmethane as a Pan-Assay Interference Compound (PAINS) in the published literature. PAINS are chemical structures known to cause false-positive results in high-throughput screens through various mechanisms not related to specific target engagement.[8] However, given that many natural products with similar chemical features can interfere with assays, researchers should exercise caution. It is advisable to perform appropriate counter-screens and orthogonal assays to rule out potential assay artifacts.
Q4: Can this compound interfere with common assay technologies like luciferase or fluorescence-based assays?
A4: While direct and specific interference of this compound with luciferase or common fluorophores has not been extensively documented, its potential for such off-target effects should be considered. Phytochemicals, in general, can interfere with fluorescence-based assays through quenching or autofluorescence.[9][10] For luciferase assays, compounds can directly inhibit the luciferase enzyme or interfere with cellular ATP levels, which are required for the enzymatic reaction. Given this compound's effects on mitochondrial function and cellular metabolism, alterations in ATP levels are a plausible mechanism for indirect assay interference.[4]
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cell Death/Apoptosis
Symptoms: You observe a significant decrease in cell viability or an increase in apoptotic markers at concentrations of this compound where you expect to see more specific pathway modulation.
Possible Off-Target Causes:
-
Induction of Reactive Oxygen Species (ROS): this compound can induce oxidative stress, leading to non-specific cytotoxicity.
-
Mitochondrial Dysfunction: Inhibition of mitochondrial H+-ATP synthase by this compound can disrupt cellular energy production and trigger the intrinsic apoptotic pathway.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected cytotoxicity with this compound.
Experimental Protocols:
-
Measurement of Intracellular ROS:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
In the final 30 minutes of treatment, add a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFDA) to the media according to the manufacturer's instructions.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a plate reader or visualize using a fluorescence microscope.
-
Issue 2: Inconsistent or Unexpected Results in Reporter Gene Assays (e.g., Luciferase)
Symptoms: You observe inhibition or activation in a luciferase-based reporter assay that is inconsistent with your hypothesis or with other downstream readouts of your pathway of interest.
Possible Off-Target Causes:
-
Direct Luciferase Inhibition: Although not definitively proven for this compound, some small molecules can directly inhibit the luciferase enzyme.
-
Alteration of Cellular ATP Levels: this compound's effect on mitochondria can deplete cellular ATP, which is a required substrate for the firefly luciferase reaction, leading to a false-negative result.
-
Promiscuous Activation/Inhibition: this compound may non-specifically affect general transcription or translation, leading to changes in reporter protein levels that are independent of the specific promoter being studied.
Troubleshooting Workflow:
Caption: Troubleshooting reporter gene assay artifacts.
Experimental Protocols:
-
Cell-Free Luciferase Inhibition Assay:
-
In a multi-well plate, add a solution of purified firefly luciferase enzyme and its substrate, D-luciferin, in a suitable buffer.
-
Add this compound at a range of concentrations to the wells. Include a known luciferase inhibitor as a positive control and a vehicle control.
-
Immediately measure the luminescence using a plate reader. A decrease in signal in the presence of this compound indicates direct enzyme inhibition.
-
-
Cellular ATP Level Measurement:
-
Treat cells with this compound as you would for your reporter gene experiment.
-
At the time of harvest, lyse the cells and use a commercially available ATP quantification kit (many are luminescence-based) to measure the total cellular ATP concentration.
-
Compare the ATP levels in this compound-treated cells to vehicle-treated controls.
-
Quantitative Data Summary
Table 1: Reported Concentrations of this compound for Biological Effects
| Cell Line/Model | Effect | Concentration Range | Reference |
| CNE-2 (Nasopharyngeal Carcinoma) | Inhibition of cell proliferation, induction of apoptosis | 15-100 µM | [5] |
| MDA-MB-231 and Sk-BR-3 (Breast Cancer) | Enhancement of docetaxel-induced apoptosis | 25-50 µM | [3] |
| MCF-7 (Breast Cancer) | Induction of ROS | 50 µM | [4] |
| HUVEC (Endothelial Cells) | Down-regulation of CDK2 and CDK6 | 5 µM | [1] |
| LNCaP (Prostate Cancer) | Inhibition of DHT-stimulated DNA synthesis | 50 µM | [2] |
Signaling Pathway Diagrams
The following diagram illustrates the pleiotropic nature of this compound, highlighting both its intended on-target pathways and potential off-target effects that researchers should consider.
References
- 1. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (this compound): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Indole-3-carbinol inhibition of androgen receptor expression and downregulation of androgen responsiveness in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,3′-Diindolylmethane (this compound): A Molecular Scaffold for Inhibition of WWP1 and WWP2, Members of the NEDD4 Family HECT E3 Ligases | Semantic Scholar [semanticscholar.org]
- 7. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dose-Dependent Effects of Diindolylmethane (DIM) in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diindolylmethane (DIM). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diindolylmethane (this compound) and why is it used in research?
A1: Diindolylmethane (this compound) is a natural compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1] In research, this compound is widely investigated for its potential anti-cancer, anti-inflammatory, and hormone-modulating properties.[1] It is known to influence key cellular processes such as cell cycle progression, apoptosis, and angiogenesis.
Q2: What are the known dose-dependent effects of this compound?
A2: this compound often exhibits biphasic or hormetic effects, meaning it can have stimulatory effects at low doses and inhibitory effects at high doses.[2] For example, low concentrations of this compound might promote cell survival or proliferation, while higher concentrations are cytotoxic and induce apoptosis in cancer cells. It is crucial to establish a full dose-response curve to identify the optimal concentration for the desired effect in a specific experimental model.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is advisable to not store the aqueous working solution for more than a day to ensure stability. Unused stock solutions in DMSO should be stored at -20°C.
Q4: How do I choose the appropriate concentration range for my this compound experiments?
A4: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. A good starting point is to perform a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on these initial results, you can then select a narrower range of concentrations for more detailed experiments.
Q5: I am observing a hormetic (biphasic) dose-response curve. How do I interpret this?
A5: A hormetic dose-response is characterized by a U-shaped or inverted U-shaped curve, where low doses of this compound elicit a stimulatory response and high doses have an inhibitory effect.[2] This is a real biological phenomenon. When interpreting these results, it's important to consider the specific endpoint being measured. The stimulatory phase may indicate an adaptive response of the cells to low levels of stress, while the inhibitory phase represents toxicity at higher concentrations. Designing experiments with a sufficient number of doses in the low concentration range is critical to accurately characterize the hormetic effect.[3][4][5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay).
-
Question: My cell viability data with this compound treatment is highly variable between experiments. What could be the cause?
-
Answer:
-
This compound Solubility and Stability: Ensure your this compound stock solution is fully dissolved in DMSO before diluting it in the culture medium. Precipitates can lead to inconsistent final concentrations. Prepare fresh working solutions for each experiment.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells.[8] Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5%).
-
MTT Assay Artifacts: Phytochemicals like this compound can sometimes interfere with the MTT assay by directly reducing the MTT reagent, leading to false-positive results.[5] It is recommended to run a cell-free control with this compound and MTT to check for any direct reaction. Consider using an alternative viability assay, such as the neutral red uptake assay, to confirm your findings.[9][10]
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results. Ensure you have a homogenous cell suspension and use a consistent seeding density across all plates and experiments.
-
Issue 2: Difficulty interpreting apoptosis data from Annexin V/PI staining.
-
Question: I am seeing a high percentage of Annexin V positive/PI positive cells even at low this compound concentrations. Am I inducing necrosis instead of apoptosis?
-
Answer:
-
Time-Course of Apoptosis: The transition from early apoptosis (Annexin V positive/PI negative) to late apoptosis/necrosis (Annexin V positive/PI positive) can be rapid. It is important to perform a time-course experiment to identify the optimal time point to observe early apoptotic events.
-
High this compound Concentration: Even at what might be considered a "low" concentration for one cell line, it could be highly toxic to another. Refer to your dose-response curve to ensure you are working within a relevant concentration range.
-
Assay Controls: Always include untreated (negative) and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) to properly set up your flow cytometer gates and interpret your results.
-
Issue 3: Unexpected Western blot results for signaling pathway analysis.
-
Question: I am not seeing the expected changes in the phosphorylation of Akt or the degradation of IκBα after this compound treatment. What could be wrong?
-
Answer:
-
Time-Dependent Effects: The activation or inhibition of signaling pathways is often transient. You may be missing the peak of the response. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to determine the optimal time point for observing changes in your target proteins.
-
Dose-Dependent Effects: The effect of this compound on signaling pathways is dose-dependent. A low dose might activate a pathway, while a high dose inhibits it. Test a range of concentrations based on your cell viability data.
-
Lysate Preparation: Ensure that you are using appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Viability in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | Reference |
| MCF-7 | Breast Cancer | MTT | 24 | 10 | 85 ± 5.2 | Fares et al. |
| 25 | 62 ± 4.1 | |||||
| 50 | 41 ± 3.5 | |||||
| 100 | 23 ± 2.8 | |||||
| PC-3 | Prostate Cancer | SRB | 48 | 10 | 91 ± 6.3 | Smith et al. |
| 25 | 75 ± 5.9 | |||||
| 50 | 53 ± 4.7 | |||||
| 100 | 31 ± 3.1 | |||||
| DU145 | Prostate Cancer | MTT | 72 | 25 | 78 ± 6.5 | [11] |
| 50 | 55 ± 5.1 | [11] | ||||
| 100 | 34 ± 4.2 | [11] |
Table 2: Dose-Dependent Effect of this compound on Apoptosis in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| MCF-7 | Breast Cancer | Annexin V/PI | 48 | 25 | 15.2 | [12] |
| 50 | 38.5 | [12] | ||||
| 100 | 62.1 | [12] | ||||
| OVCAR-3 | Ovarian Cancer | Annexin V/PI | 48 | 40 | 25.3 | |
| 60 | 45.8 | |||||
| 80 | 68.2 |
Table 3: Quantitative Effects of this compound on Key Signaling Proteins
| Cell Line | Cancer Type | Protein | This compound Concentration (µM) | Incubation Time (h) | Change in Protein Level/Activity | Reference |
| DU145 | Prostate Cancer | p-Akt | 50 | 24 | Decreased | |
| HCT116 | Colon Cancer | p-Akt | 50 | 24 | Decreased | |
| MCF-7 | Breast Cancer | p-NF-κB (p65) | 50 | 6 | Decreased nuclear translocation | Chen et al. |
| Ishikawa | Endometrial Cancer | Estrogen Receptor Activity | 10 | 24 | 4-fold increase | [11] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptosis and necrosis.
Methodology:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and incubate in the dark at room temperature for 15 minutes.
-
Add propidium iodide (PI) to the cell suspension immediately before analysis.
-
Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blot Analysis of Signaling Proteins
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Methodology:
-
After treating cells with this compound, wash them with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][12][13]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-IκBα, anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. Optimal Experimental Design Strategies for Detecting Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruidera.uclm.es [ruidera.uclm.es]
- 4. researchgate.net [researchgate.net]
- 5. A web-based tool for designing experimental studies to detect hormesis and estimate the threshold dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (this compound): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell lysate preparation and Western blot analysis [bio-protocol.org]
how to prevent degradation of DIM during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 3,3'-Diindolylmethane (DIM) to prevent its degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is a stable compound when stored correctly. For long-term storage, it is recommended to keep solid this compound in a tightly sealed container at -20°C.[1] Under these conditions, it has been shown to be stable for at least four years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For biological experiments, DMSO is a commonly used solvent. It is advisable to prepare a concentrated stock solution in anhydrous DMSO and store it in small aliquots at -20°C to minimize freeze-thaw cycles. When preparing the stock solution, ensure the solvent is purged with an inert gas to prevent oxidation.[1]
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] this compound is sparingly soluble in aqueous buffers and its stability is compromised.[1] For experiments requiring an aqueous medium, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use.
Q4: Is this compound sensitive to light?
A4: Yes, indole compounds, in general, are known to be sensitive to light, which can cause photodegradation.[2][3] It is crucial to protect both solid this compound and its solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil.
Q5: What is the thermal stability of this compound?
A5: this compound is sensitive to high temperatures. Studies have shown that this compound can undergo degradation at elevated temperatures.[2] Therefore, it is important to avoid exposing this compound solutions to high temperatures during experimental procedures. Short-term handling at room temperature is generally acceptable, but prolonged exposure should be avoided.
Q6: What are the signs of this compound degradation?
A6: Degradation of this compound may not always be visually apparent. The most reliable way to assess the purity and integrity of your this compound sample is by analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in the color of the solid or solution, or the appearance of precipitate, could also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in the aqueous solution (ensure it is compatible with your experimental system).- Decrease the final concentration of this compound.- Perform a serial dilution of the DMSO stock in DMSO first, before adding it to the aqueous buffer.[4] |
| Inconsistent experimental results using the same batch of this compound. | Degradation of the this compound stock solution due to improper storage or handling. | - Prepare fresh aliquots of the this compound stock solution from the solid material.- Avoid repeated freeze-thaw cycles of the stock solution.- Ensure the stock solution is protected from light and stored at -20°C. |
| Loss of compound activity over time. | Degradation of this compound in solution. | - Check the storage conditions of your stock solution.- Prepare fresh solutions for each experiment, especially when using aqueous dilutions.- Verify the purity of your solid this compound using an analytical technique like HPLC. |
Experimental Protocols
Protocol for Assessing the Thermal Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of a this compound solution at a specific temperature over time.
1. Materials:
- 3,3'-Diindolylmethane (this compound)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- HPLC system with a UV detector
- C18 HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid
- Thermostated incubator or water bath
- Amber glass vials
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Dilute the stock solution with PBS (or another buffer of choice) to a final concentration of 100 µM in amber glass vials. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects the assay.
- Prepare a "time zero" sample by immediately analyzing a freshly prepared sample via HPLC.
- Place the remaining vials in a thermostated incubator or water bath set to the desired temperature (e.g., 25°C, 37°C, or 55°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
- Immediately analyze the sample by HPLC to determine the remaining concentration of this compound.
- Protect all samples from light throughout the experiment.
3. HPLC Analysis:
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A suitable gradient to separate this compound from its potential degradation products (e.g., start with a high percentage of A and gradually increase B).
- Flow Rate: 1 mL/min
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol for Assessing the Photostability of this compound
This protocol is adapted from the ICH Q1B guidelines for photostability testing.
1. Materials:
- Same as the thermal stability protocol.
- A photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon lamp or a combination of cool white and near-UV fluorescent lamps).
2. Procedure:
- Prepare solutions of this compound in the desired solvent (e.g., DMSO or an aqueous buffer) in clear glass vials.
- Prepare a control sample by wrapping a vial in aluminum foil to protect it from light.
- Place the samples and the control in the photostability chamber.
- Expose the samples to a controlled amount of light, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
- At the end of the exposure period, analyze both the exposed and control samples by HPLC.
3. HPLC Analysis:
- Use the same HPLC method as described in the thermal stability protocol.
4. Data Analysis:
- Compare the chromatograms of the exposed and control samples.
- Identify and quantify any degradation products that appear in the exposed sample.
- Calculate the percentage of this compound loss due to photodegradation.
Signaling Pathways and Workflows
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Generalized degradation pathway for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 3,3'-Diindolylmethane into Nanocapsules Improves Its Photostability, Radical Scavenging Capacity, and Cytotoxicity Against Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Refining Drug Delivery Systems for Targeted DIM Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining drug delivery systems for targeted Diindolylmethane (DIM) therapy.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it a focus for targeted therapy?
Diindolylmethane (this compound) is a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli and cabbage.[1][2] It has garnered significant interest in cancer research due to its ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[2][3][4] However, this compound's therapeutic potential is limited by its low solubility and poor bioavailability, making targeted drug delivery systems essential to enhance its efficacy.[4]
2. What are the common types of drug delivery systems used for this compound?
Commonly investigated drug delivery systems for this compound include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within their membrane.
-
Polymeric Nanoparticles: Formulations using biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) and chitosan to encapsulate this compound.[5][6]
-
Lipid-Based Nanoparticles: This category includes nanostructured lipid carriers (NLCs) which can enhance the uptake of hydrophobic compounds.[7]
3. What is BioResponse this compound®?
BioResponse this compound® is a commercially available, microencapsulated formulation of this compound designed for enhanced absorption and sustained release.[1] It contains pure this compound, vitamin E, and phospholipids encapsulated in starch microparticles.[1][3] Clinical studies have shown that this formulation provides significantly greater absorption compared to generic crystalline this compound.[1][4]
4. What are the key signaling pathways targeted by this compound?
This compound has been shown to modulate several critical signaling pathways in cancer cells, including:
-
NF-κB Pathway: this compound can inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival, thereby promoting apoptosis.[1][2]
-
Akt Pathway: It can inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
-
EGFR Pathway: this compound has been shown to negatively regulate the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling molecules like STAT3, AKT, and ERK1/2.[3][8]
-
Apoptosis Pathway: this compound can induce apoptosis through the mitochondrial pathway by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax.[2][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound-loaded nanoparticles.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency of this compound | High lipophilicity and crystallinity of this compound leading to premature drug precipitation or expulsion from the nanoparticle core. Inefficient mixing during formulation. | 1. Optimize Solvent System: Use a co-solvent system to improve this compound solubility during encapsulation. 2. Increase Polymer/Lipid Concentration: A higher concentration of the carrier material can create a more robust matrix to entrap the drug. 3. Modify Formulation Method: For polymeric nanoparticles, consider a double emulsion (w/o/w) solvent evaporation method. For liposomes, ensure the lipid film is thin and uniform before hydration. 4. Incorporate Surfactants/Stabilizers: Use of stabilizers like PVA or Pluronic F68 can improve drug retention within the nanoparticles.[5][9] |
| Nanoparticle Aggregation | Insufficient surface charge leading to van der Waals attractions. Inadequate surface coating. High nanoparticle concentration. | 1. Optimize Zeta Potential: Aim for a zeta potential of at least ±20 mV to ensure electrostatic repulsion. This can be achieved by using charged polymers (e.g., chitosan) or lipids. 2. Surface Modification: Coat nanoparticles with PEG (PEGylation) to provide steric hindrance and prevent aggregation. 3. Control Nanoparticle Concentration: Work with optimal nanoparticle concentrations during formulation and storage. 4. Sonication: Use probe or bath sonication to disperse aggregates, but be cautious of potential nanoparticle degradation with excessive sonication. |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | Non-uniform mixing during formulation. Suboptimal homogenization or sonication parameters. | 1. Standardize Mixing Parameters: Ensure consistent stirring speed, sonication time, and power. 2. Optimize Homogenization: For emulsion-based methods, optimize the speed and duration of homogenization. 3. Extrusion: For liposomes, pass the formulation through polycarbonate membranes of a defined pore size to achieve a uniform size distribution. 4. Purification: Use centrifugation or tangential flow filtration to remove larger particles and aggregates. |
| Burst Release of this compound | High amount of this compound adsorbed on the nanoparticle surface. Porous nanoparticle structure. | 1. Washing Steps: Incorporate additional washing steps (e.g., centrifugation and resuspension) to remove surface-adsorbed drug. 2. Optimize Polymer/Lipid Composition: Use a denser polymer matrix or lipids with a higher phase transition temperature to slow down drug diffusion. 3. Cross-linking: For polymeric nanoparticles, consider using a cross-linking agent to create a more rigid structure. |
Quantitative Data Summary
The following tables summarize typical quantitative data for different this compound-loaded nanoparticle formulations. Please note that these values can vary significantly based on the specific formulation parameters and characterization methods used.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Delivery System | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | 150 - 300 | -15 to -35 | 60 - 85 | [5][9] |
| Chitosan Nanoparticles | 200 - 400 | +20 to +40 | 50 - 75 | [10][11] |
| Liposomes | 100 - 200 | -10 to -30 (uncoated) | 70 - 90 | [12] |
| BioResponse this compound® | Microparticle | Not Applicable | High | [1] |
Table 2: In Vitro Drug Release of this compound from Nanoparticles
| Delivery System | Burst Release (First 2 hours) | Sustained Release (at 24 hours) | Release Conditions | Reference |
| PLGA Nanoparticles | 15 - 30% | 50 - 70% | PBS (pH 7.4), 37°C | [6] |
| Chitosan Nanoparticles | 20 - 40% | 60 - 80% | PBS (pH 7.4 and 5.5), 37°C | [11] |
| Liposomes | 10 - 25% | 40 - 60% | PBS (pH 7.4), 37°C | [13] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes using Thin-Film Hydration
Materials:
-
Diindolylmethane (this compound)
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by centrifugation or dialysis.
In Vitro Drug Release Assay using Dialysis Method
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Place the setup in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug release at each time point.
MTT Assay for Cytotoxicity of this compound-Loaded Nanoparticles
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-loaded nanoparticles and empty nanoparticles (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound-loaded nanoparticles, empty nanoparticles, and free this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: this compound's impact on key cancer signaling pathways.
Caption: Experimental workflow for this compound drug delivery.
Caption: Troubleshooting logic for this compound nanoparticles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (this compound): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2′-Diphenyl-3,3′-Diindolylmethane: A Potent Compound Induces Apoptosis in Breast Cancer Cells by Inhibiting EGFR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulated 3′-diindolylmethane modulates apoptosis, migration, and angiogenesis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. researchgate.net [researchgate.net]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. 3,3′-Diindolylmethane Encapsulated Chitosan Nanoparticles Accelerates Inflammatory Markers, ER/PR, Glycoprotein and Mast Cells Population During Chemical Carcinogen Induced Mammary Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.brighton.ac.uk [research.brighton.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Inconsistencies in DIM Clinical Trial Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diindolylmethane (DIM). The following information is intended to help address inconsistencies observed in clinical trial results and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why do clinical trial results for this compound vary so significantly across different studies?
A1: Inconsistencies in this compound clinical trial outcomes can be attributed to several key factors:
-
Bioavailability and Formulation: Standard crystalline this compound has low oral bioavailability.[1] Different studies may use various formulations (e.g., BioResponse-DIM (BR-DIM)) with enhanced absorption, leading to different plasma concentrations and clinical effects.[1][2]
-
Dosage and Administration Route: The dosage of this compound and the route of administration can significantly impact results. For example, some studies on cervical intraepithelial neoplasia (CIN) have shown high efficacy with intravaginal administration, while oral supplementation has produced mixed results.[3]
-
Study Population and Inter-Individual Variability: Genetic differences and variations in metabolism among participants can lead to different responses to this compound treatment.[3]
-
Trial Design and Duration: The length of the study, the endpoints being measured, and the overall design of the clinical trial can all contribute to varied outcomes.[4][5] Short-term interventions may not show significant changes in certain biomarkers.[2]
-
Concomitant Medications: In some studies, this compound has been shown to alter the metabolism of other drugs, such as tamoxifen, which could influence the observed outcomes.[6]
Q2: What are the primary signaling pathways modulated by this compound?
A2: this compound is known to primarily interact with two key signaling pathways:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: this compound is a ligand for the AhR and can activate this pathway.[7][8] This interaction can influence the expression of genes involved in metabolism, such as the CYP1 family of enzymes.[9]
-
Estrogen Receptor (ER) Pathway: this compound can modulate estrogen signaling.[7] It can act as a weak estrogen receptor antagonist and also influences estrogen metabolism, promoting a shift towards the production of 2-hydroxyestrone (2-OHE1), which is considered anti-tumorigenic, over the more pro-tumorigenic 16α-hydroxyestrone (16α-OHE1).[6][10]
Q3: Are there standardized protocols for assessing the cellular effects of this compound in a preclinical setting?
A3: While specific protocols can vary between laboratories, standardized methods exist for key assays used to evaluate the effects of this compound on cancer cells. These include assays for cell viability, apoptosis, and cell cycle analysis. The use of consistent, well-documented protocols is crucial for generating reproducible data. Detailed example protocols are provided in the "Experimental Protocols" section below.
Troubleshooting Guide for Experimental Inconsistencies
Issue: High variability in in vitro cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions, as these are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
Possible Cause 3: Inconsistent Drug Concentration.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment. Ensure the stock solution is fully dissolved; this compound is hydrophobic and may precipitate. Dimethyl sulfoxide (DMSO) is a common solvent.[11]
-
-
Possible Cause 4: Variable Incubation Times.
-
Troubleshooting Step: Use a precise timer for all incubation steps, especially for the addition of reagents like MTT or for the duration of drug exposure.
-
Issue: Difficulty in reproducing published apoptosis data.
-
Possible Cause 1: Cell Health and Confluency.
-
Troubleshooting Step: Use cells that are in the logarithmic growth phase and are at a consistent confluency (e.g., 70-80%). Overly confluent or stressed cells may have higher baseline levels of apoptosis.
-
-
Possible Cause 2: Reagent Quality and Handling.
-
Troubleshooting Step: Annexin V is sensitive to degradation. Store it protected from light and at the recommended temperature. Use Annexin V binding buffer that contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[12]
-
-
Possible Cause 3: Inappropriate Gating in Flow Cytometry.
-
Troubleshooting Step: Set up proper controls, including unstained cells, cells stained only with the viability dye (e.g., Propidium Iodide), and cells stained only with Annexin V, to establish correct compensation and gating.[12]
-
Summary of Quantitative Data from Selected this compound Clinical Trials
| Indication | Study Population | This compound Formulation & Dosage | Duration | Key Findings | Reference |
| Cervical Intraepithelial Neoplasia (CIN) | 78 women with CIN I-II | 100 mg/day or 200 mg/day (intravaginal) | 180 days | Complete regression in 90.5% (100 mg) and 100% (200 mg) of patients, compared to 61.1% in the placebo group. | [3] |
| Cervical Intraepithelial Neoplasia (CIN) | 64 women with CIN | 2 mg/kg body weight/day (oral BR-DIM) | 3 months | 47% of the treatment group showed improvement by 1-2 grades. | [4] |
| Cervical Cytological Abnormalities | Not specified | 150 mg/day (oral) | 6 months | No significant difference compared to placebo in improving CIN or HPV status. | [3] |
| Prostate Cancer | Patients with castration-resistant prostate cancer | Dose-escalation up to 600 mg/day | Up to >1 year | Established maximal tolerated dose. Some patients showed a decrease or stabilization of PSA levels. | [3] |
| Breast Cancer (Tamoxifen users) | Estrogen receptor-positive breast cancer patients | Daily this compound | Not specified | Promoted an increase in the 2-OHE1 to 16α-OHE1 metabolite ratio. | [6] |
| BRCA1 Mutation Carriers | Healthy women with BRCA1 mutation | 300 mg/day (BR-DIM) | 4-6 weeks | Average 34% increase in BRCA1 mRNA expression. | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using fluorescently labeled Annexin V and the viability dye Propidium Iodide (PI).
Materials:
-
Cells treated with this compound and control cells
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and suspension cells from the culture dish. For adherent cells, use a gentle dissociation agent like trypsin.
-
Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing by flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[14]
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Add the ethanol dropwise to prevent cell clumping.[14]
-
Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[15]
-
Incubate for 30 minutes at room temperature, protected from light. The RNase A will degrade RNA, ensuring that PI only binds to DNA.[16]
-
-
Data Acquisition:
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for this compound, illustrating its interaction with the AhR and ER pathways.
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro effects of this compound on cancer cell lines.
Troubleshooting Logic Diagram
Caption: A logical troubleshooting guide for addressing common sources of experimental inconsistency.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane, 3,3′ – Diindolylmethane and Indole-3-Carbinol: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]
- 4. dovepress.com [dovepress.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. mskcc.org [mskcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Natural ligand 3,3'-diindolylmethane functions as an AHR agonist to modulate angiogenesis and organ development in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. google.com [google.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Anti-Cancer Efficacy of 3,3'-Diindolylmethane (DIM) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer efficacy of 3,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables. We present supporting experimental data from various preclinical animal models, detailing the quantitative outcomes, experimental protocols, and the molecular pathways through which this compound exerts its anti-neoplastic effects.
Quantitative Assessment of this compound's In Vivo Efficacy
The anti-cancer potential of this compound has been evaluated across a range of cancer types in vivo, demonstrating significant inhibition of tumor growth and metastasis. The following tables summarize the quantitative data from key preclinical studies.
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Key Findings | Reference |
| Breast Cancer | MCF-7 | Xenograft | 5 mg/kg | Inhibited tumor growth by up to 64%. | [1] |
| Breast Cancer | 4T1 | Syngeneic (BALB/c mice) | 0-10 mg/kg/day (gavage) for 13 days | Marked reduction in the number of pulmonary tumor nodules. | |
| Prostate Cancer | TRAMP-C2 | Syngeneic (C57BL/6 mice) | 2.5, 5, or 10 mg/kg (intraperitoneal), 3 times/week for 3 weeks | Significantly reduced tumor development to 50% compared with controls. Tumors in treated mice were significantly smaller (P < 0.001). | [2][3] |
| Leukemia | U937 | Xenograft (NOD/SCID mice) | 50 mg/kg (intraperitoneal), daily, 5 times/week | Dramatic suppression of tumor growth (p<0.01 compared with vehicle control). | |
| Colon Cancer | Patient-Derived Xenograft (PDX) | Xenograft (mouse model) | Oral administration | Suppressed patient-derived xenograft colon tumor growth. | [4] |
| Nasopharyngeal Carcinoma | CNE-2 | Xenograft (animal model) | This compound-containing feed | The volume of transplanted tumors was significantly less than the control group (P < 0.01). Preventive feeding led to the smallest tumor volumes (P < 0.01). | [5] |
Comparative Efficacy: this compound in Combination Therapies
This compound has also been investigated in combination with conventional chemotherapy, often enhancing the efficacy of these agents.
| Cancer Type | Combination Agent | Animal Model | Key Findings | Reference |
| Breast Cancer | Paclitaxel | Not specified in abstract | This compound enhances Paclitaxel sensitivity. | [6] |
| Prostate Cancer | Taxotere | SCID-hu model of bone metastasis (C4-2B cells) | The combination of this compound and Taxotere resulted in a lower percentage of viable tumor compared to either agent alone. | [7] |
| Colon Cancer | CPT-11 (Irinotecan) | Xenograft (COLO 205, SW948, HCT116 cells) | Combination therapy with an anti-death receptor 5 antibody (TRA-8) and CPT-11 was superior to either single agent. While not directly testing this compound, this highlights a relevant therapeutic combination for colon cancer. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.
General Xenograft Tumor Model Protocol
A common methodology for establishing xenograft models involves the subcutaneous injection of cancer cells into immunocompromised mice.
-
Cell Preparation: Human cancer cell lines (e.g., MCF-7, U937, COLO 205) are cultured in appropriate media. Prior to injection, cells are harvested, washed, and resuspended in a suitable vehicle, such as a mixture of media and Matrigel.
-
Animal Models: Commonly used strains include athymic nude mice, NOD/SCID mice, and other immunodeficient variants to prevent rejection of human tumor cells.
-
Tumor Inoculation: A specific number of cells (typically ranging from 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of the mice.
-
Tumor Measurement: Tumor growth is monitored regularly (e.g., twice weekly) by measuring the length and width of the tumor with calipers. Tumor volume is often calculated using the formula: (Length x Width^2) / 2.[9]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. This compound is administered via various routes, including oral gavage, intraperitoneal injection, or as a dietary supplement.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology and biomarker assessment.
Experimental Workflow for a Typical In Vivo this compound Efficacy Study
Caption: A generalized workflow for in vivo validation of this compound's anti-cancer efficacy.
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and metastasis.
Akt/NF-κB Signaling Pathway
This compound has been shown to inhibit the Akt signaling pathway, a key regulator of cell survival and proliferation. This inhibition leads to downstream effects on the NF-κB pathway, which is crucial for inflammation and cell survival.
This compound's Impact on the Akt/NF-κB Signaling Axis
Caption: this compound inhibits Akt, leading to reduced NF-κB activity and decreased proliferation.
Hippo Signaling Pathway
In gastric cancer, this compound has been found to activate the Hippo signaling pathway, a tumor-suppressive pathway that controls organ size and cell proliferation.[5]
Caption: this compound directly inhibits ERK1/2, blocking downstream signaling for cell growth.
Conclusion
The in vivo evidence presented in this guide strongly supports the anti-cancer efficacy of 3,3'-Diindolylmethane across a variety of cancer types. This compound demonstrates a significant ability to inhibit tumor growth and metastasis, both as a standalone agent and in combination with conventional chemotherapies. Its pleiotropic mechanism of action, targeting key signaling pathways such as Akt/NF-κB, Hippo, and ERK, underscores its potential as a valuable component of future cancer treatment strategies. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for cancer patients.
References
- 1. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic activity of 3,3'-diindolylmethane on prostate cancer in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,3'-Diindolylmethane Enhances Tumor Regression After Radiation Through Protecting Normal Cells to Modulate Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro study on the role of 3,3'-diindolylmethane in treatment and prevention of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Diindolylmethane (DIM) versus Indole-3-Carbinol (I3C) for Researchers and Drug Development Professionals
An in-depth guide to the chemistry, bioavailability, mechanisms of action, and clinical implications of two pivotal cruciferous-derived compounds.
Introduction
Indole-3-carbinol (I3C) and its primary condensation product, 3,3'-diindolylmethane (DIM), are bioactive compounds derived from the breakdown of glucobrassicin, a glucosinolate found in cruciferous vegetables like broccoli, cabbage, and kale.[1][2] Both molecules have garnered significant attention within the scientific community for their potential therapeutic applications, particularly in cancer chemoprevention and hormone-related disorders.[3][4] This guide provides a comprehensive comparative analysis of I3C and this compound, offering researchers, scientists, and drug development professionals a detailed overview of their respective properties, supported by experimental data and methodologies.
Chemical Relationship and Bioavailability
Upon ingestion of cruciferous vegetables, the plant enzyme myrosinase, released upon chewing or chopping, hydrolyzes glucobrassicin to I3C.[5] In the acidic environment of the stomach, I3C is unstable and rapidly undergoes condensation to form a variety of oligomeric products, with this compound being the most prominent and biologically active.[6][7] While I3C is the parent molecule, human feeding studies have shown that after oral administration of I3C, this compound is the primary detectable compound in the plasma, with I3C itself being largely undetectable.[3][6] This suggests that many of the biological effects attributed to I3C are, in fact, mediated by this compound.[8]
This compound is considered more stable than I3C, which is inherently unstable in acidic conditions.[5][9] This greater stability allows this compound to persist longer and be absorbed from the gut as the active molecule.[5] However, the bioavailability of both compounds can be low and variable.[8] To address this, absorption-enhanced formulations of this compound have been developed and have shown greater bioavailability compared to crystalline this compound in clinical trials.[10]
Key Differences in Physicochemical and Pharmacokinetic Properties
| Property | Indole-3-Carbinol (I3C) | Diindolylmethane (this compound) |
| Source | Direct product of glucobrassicin hydrolysis | Acid condensation product of I3C |
| Stability | Unstable in acidic conditions | More stable than I3C |
| Bioavailability | Low and highly variable (10-35%)[8] | Low but slightly more predictable (1-20%); can be enhanced with specific formulations[8][10] |
| Plasma Half-life | Short (1-2 hours)[8] | Longer than I3C (4-8 hours)[8] |
| Metabolism | Primarily hepatic Phase I and II pathways; induces CYP1A2 and CYP3A4[8] | Hepatic oxidation and glucuronidation[8] |
| Primary Active Form in Circulation | Largely undetectable in plasma after oral administration[3][6] | The major I3C-derived compound found in plasma[6] |
Mechanisms of Action
Both I3C and this compound exert their biological effects through multiple, often overlapping, signaling pathways. Their most well-documented mechanism involves the modulation of estrogen metabolism.
Estrogen Metabolism
I3C and this compound promote the hydroxylation of estrogen towards the production of 2-hydroxyestrone (2-OHE1) at the expense of 16α-hydroxyestrone (16α-OHE1).[6] This leads to a higher 2-OHE1/16α-OHE1 ratio, which is considered protective against hormone-dependent cancers, as 2-OHE1 is a weaker estrogen agonist.[9][11]
Caption: Modulation of Estrogen Metabolism by I3C and this compound.
Key Signaling Pathways
Beyond estrogen metabolism, I3C and this compound influence several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Both compounds are ligands for AhR.[6] Upon binding, the AhR complex translocates to the nucleus, leading to the expression of genes involved in xenobiotic metabolism, including Phase I (e.g., CYP1A1, CYP1A2) and Phase II enzymes.[6]
-
NF-κB Pathway: this compound has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cell survival.[6] This inhibition can lead to decreased cell growth and induction of apoptosis in cancer cells.
-
Akt Signaling: I3C and this compound can modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[12] Inhibition of this pathway contributes to their anti-cancer effects.
-
Nrf2 Pathway: I3C and this compound can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant and Phase II detoxification enzymes.[6]
Caption: Overview of Key Signaling Pathways Modulated by I3C and this compound.
Comparative Efficacy: Preclinical and Clinical Data
Numerous studies have compared the efficacy of I3C and this compound in various cancer models. Generally, this compound exhibits greater potency at lower concentrations.
In Vitro Studies
| Cell Line | Assay | I3C IC50 | This compound IC50 | Reference |
| T-ALL (CCRF-CEM) | Proliferation Inhibition | ~125 µM | ~15 µM | [7] |
| T-ALL (Jurkat) | Proliferation Inhibition | >500 µM | ~20 µM | [7] |
As shown in the table, this compound is significantly more potent than I3C at inhibiting the proliferation of T-cell acute lymphoblastic leukemia (T-ALL) cells in vitro.[7]
In Vivo Studies
In a xenograft model using human T-ALL cells, dietary this compound at 100 ppm significantly inhibited tumor growth, whereas I3C required higher concentrations (500 and 2000 ppm) to achieve a less pronounced inhibitory effect.[4][7]
Clinical Trials
Clinical trials have largely focused on the effects of I3C and this compound on cervical dysplasia and as chemopreventive agents for breast and prostate cancer.
| Condition | Compound | Dosage | Key Findings | Reference |
| Cervical Intraepithelial Neoplasia (CIN) | I3C | 200-400 mg/day | Statistically significant regression of CIN compared to placebo. | [13] |
| Postmenopausal women with a history of early-stage breast cancer | This compound (absorbable formulation) | 108 mg/day for 30 days | Favorable changes in urinary estrogen metabolites. | [3] |
| Women with a history of breast cancer | I3C | 400 mg/day | Increased urinary 2OHE1/16αOHE1 ratio. | [6] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of I3C and this compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., CCRF-CEM, HSB2, SUP-T1, and Jurkat) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of I3C (e.g., 15.6 to 500 µM) or this compound (e.g., 1.9 to 60 µM) for 48 hours. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Viability Assessment: Cell viability and concentration are determined using an automated cell counter (e.g., ViaCount reagent and a Guava PCA-96 system).
-
Data Analysis: The percentage of cell proliferation is normalized to the vehicle control. IC50 values are calculated by performing a non-linear regression analysis (four-parameter, variable slope) using appropriate software (e.g., GraphPad Prism).[7]
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of dietary I3C and this compound.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., CCRF-CEM T-ALL cells) are injected subcutaneously into the flank of the mice.
-
Dietary Intervention: Once tumors are palpable, mice are randomly assigned to receive a control diet or diets supplemented with varying concentrations of I3C (e.g., 500 and 2000 ppm) or this compound (e.g., 100 ppm).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves and tumor doubling times are calculated and compared between the different diet groups to assess the efficacy of the treatments.[4][7]
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole-3-Carbinol vs. This compound: What is this compound? | Thorne [thorne.com]
- 6. metagenicsinstitute.com [metagenicsinstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. integrative-medicine.ca [integrative-medicine.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. metagenics.ie [metagenics.ie]
- 12. researchgate.net [researchgate.net]
- 13. themossreport.com [themossreport.com]
A Comparative Analysis of DIM and Other Chemopreventive Agents
In the landscape of cancer chemoprevention, a variety of natural and synthetic compounds are under intense investigation for their potential to inhibit or reverse carcinogenesis. Among these, 3,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention. This guide provides a comparative analysis of the chemopreventive effects of this compound against other notable agents: Indole-3-carbinol (I3C), Sulforaphane, Resveratrol, and Curcumin. The comparison focuses on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate their effects, tailored for researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and its counterparts in various cancer cell lines, providing a direct comparison of their cytotoxic or anti-proliferative effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 10-20 | [1] |
| MDA-MB-231 (Breast) | 10-20 | [1] | |
| BxPC-3 (Pancreatic) | 25.2 | [2] | |
| PC-3 (Prostate) | 9.6-16.5 | [3] | |
| C4-2B (Prostate) | 9.6-16.5 | [3] | |
| HT-29 (Colon) | 9.6-16.5 | [3] | |
| Indole-3-carbinol (I3C) | Breast Cancer | 36.51 µg/mL | [4] |
| Liver Cancer | 13.68 µg/mL | [4] | |
| Pancreatic Cancer | 3.70 µg/mL | [4] | |
| Melanoma | 14.72 µg/mL | [4] | |
| Colon Cancer | 36.79 µg/mL | [4] | |
| Sulforaphane | PC-3 (Prostate) | 12.94 | [5][6] |
| SW480 (Colorectal) | 3.7 | [2] | |
| DLD1 (Colorectal) | 3.5 | [2] | |
| HCT116 (Colorectal) | 3.6 | [2] | |
| Resveratrol | HCT116 (Colorectal) | 50 | [7] |
| Caco-2 (Colorectal) | 130 | [7] | |
| A549 (Lung) | 15.09 ± 0.71 (in combination with Cisplatin) | [8] | |
| Curcumin | A549 (Lung) | 33 | [4][9] |
| Small Cell Lung Cancer (SCLC) | 15 | [10] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical animal models, particularly xenograft studies in mice, are crucial for evaluating the in vivo efficacy of chemopreventive agents. The following table summarizes the reported tumor growth inhibition by this compound and the selected compounds in various cancer models.
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Prostate Cancer (LNCaP) | BALB/c-nude mice | 133 mg/kg/day | T/C = 16.8% | [9] |
| Sulforaphane | Bladder Cancer (UM-UC-3) | Athymic mice | Not Specified | 63% reduction in tumor volume | [7] |
| Breast Cancer (SUM159) | NOD/SCID mice | 50 mg/kg daily | 50% reduction in tumor size | [6][10] | |
| Pancreatic Cancer | Not Specified | 50 mg/kg daily (pre-treatment) | 29% reduction in tumor volume | [11] | |
| Resveratrol | Not Specified | Not Specified | Not Specified | Not Specified | |
| Curcumin | Not Specified | Not Specified | Not Specified | Not Specified |
Mechanisms of Action: A Comparative Overview of Signaling Pathways
The chemopreventive effects of these compounds are mediated through their interaction with a multitude of cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
3,3'-Diindolylmethane (this compound)
This compound exhibits a pleiotropic mechanism of action, influencing several key signaling pathways. It is known to inhibit the PI3K/Akt and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.[12] By downregulating these pathways, this compound can induce apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of this compound.
Sulforaphane
Sulforaphane is a potent activator of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[13][14][15] By activating Nrf2, sulforaphane upregulates the expression of a wide range of cytoprotective genes, helping to protect cells from carcinogenic damage. It has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[16]
Figure 2: Sulforaphane's activation of the Nrf2 pathway.
Resveratrol
Resveratrol is known to modulate several signaling pathways, including the SIRT1 pathway, which is involved in cellular metabolism and longevity.[17] It can also inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[18]
Figure 3: Resveratrol's influence on the SIRT1-AMPK-mTOR pathway.
Curcumin
Curcumin's anticancer effects are mediated through its interaction with multiple signaling molecules. It is a known inhibitor of the STAT3 signaling pathway, which is frequently overactivated in many cancers and plays a key role in tumor cell survival and proliferation.
Figure 4: Curcumin's inhibition of the STAT3 signaling pathway.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the efficacy of these chemopreventive agents.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the chemopreventive agents (e.g., this compound, Sulforaphane, Resveratrol, Curcumin) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Figure 5: MTT Assay Workflow.
Western Blot Analysis for NF-κB Activation
Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of phosphorylated p65 (a subunit of NF-κB) in the nucleus are often measured.
-
Cell Lysis: Cells are treated with the chemopreventive agent and then lysed to extract proteins. Nuclear and cytoplasmic fractions are often separated.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 6: Western Blot Workflow.
In Vivo Xenograft Tumor Model
Xenograft models are used to study the effect of compounds on tumor growth in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are suspended in a medium like Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The chemopreventive agent is administered at a specific dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a set period. Tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated.
Figure 7: Xenograft Model Workflow.
Conclusion
This guide provides a comparative overview of the chemopreventive agent this compound in relation to I3C, Sulforaphane, Resveratrol, and Curcumin. The presented quantitative data from in vitro and in vivo studies, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of cancer chemoprevention. The diverse mechanisms of action of these compounds, targeting various signaling pathways, underscore the complexity of carcinogenesis and the potential for multi-targeted therapeutic strategies. Further research, particularly well-designed clinical trials, is necessary to fully elucidate the clinical utility of these promising agents in the prevention and treatment of cancer.
References
- 1. Resveratrol inhibits proliferation in human colorectal carcinoma cells by inducing G1/S-phase cell cycle arrest and apoptosis through caspase/cyclin-CDK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane inhibits growth and blocks Wnt/β-catenin signaling of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. biorxiv.org [biorxiv.org]
- 5. Sulforaphane inhibits the growth of prostate cancer by regulating the microRNA-3919/DJ-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sulforaphane inhibits the growth of prostate cancer by regulating the microRNA-3919/DJ-1 axis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Curcumin Blocks Small Cell Lung Cancer Cells Migration, Invasion, Angiogenesis, Cell Cycle and Neoplasia through Janus Kinase-STAT3 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. oncotarget.com [oncotarget.com]
- 17. Resveratrol modulates tumor cell proliferation and protein translation via SIRT1-dependent AMPK activation. | Semantic Scholar [semanticscholar.org]
- 18. drjockers.com [drjockers.com]
A Comparative Guide to the Reproducibility of DIM's Effect on Estrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diindolylmethane (DIM) and its precursor, indole-3-carbinol (I3C), on estrogen metabolism, with flaxseed lignans included as a relevant alternative. The reproducibility of this compound's effects is evaluated through a review of quantitative data from multiple clinical studies.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative effects of this compound, I3C, and flaxseed lignans on key urinary estrogen metabolites. The ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1) is a primary biomarker of estrogen metabolism, with a higher ratio generally considered to be favorable.
| Compound | Study Population | N | Dosage | Duration | Change in 2-OHE1 | Change in 16α-OHE1 | Change in 2/16α-OHE1 Ratio |
| Diindolylmethane (this compound) | Postmenopausal women with a history of early-stage breast cancer | 19 | 108 mg/day | 30 days | Significant Increase (p=0.020) | Not Statistically Significant | +47% (p=0.059) |
| Diindolylmethane (this compound) | Women taking tamoxifen | 98 | 150 mg twice daily | 12 months | Increase (1.3 pmol/mg Cr) | Decrease (-0.7 pmol/mg Cr) | Significant Increase (p<0.001) |
| Indole-3-Carbinol (I3C) | Women at increased risk for breast cancer | 57 | 300 mg/day | 4-6 weeks | - | - | Significant Increase |
| Flaxseed Lignans | Premenopausal women | 16 | 10 g/day ground flaxseed | 2 menstrual cycles | - | - | Significant Increase (p=0.034)[1] |
| Flaxseed Lignans | Postmenopausal women | 99 | 15 g/day ground flaxseed | 7 weeks | Significant Increase (TER = 1.54) | Not Statistically Significant | Significant Increase (TER = 1.54)[2][3][4] |
N = Number of participants; Cr = Creatinine; TER = Treatment Effect Ratio
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
Diindolylmethane (this compound) Supplementation in Women on Tamoxifen
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Profile: Women actively taking tamoxifen for breast cancer prevention or treatment.
-
Intervention: Participants were randomized to receive either 150 mg of absorption-enhanced this compound (BioResponse-DIM) or a placebo, taken orally twice daily for 12 months.
-
Sample Collection: Urine samples were collected at baseline, 6 weeks, 6 months, and 12 months.
-
Analytical Methodology: Urinary concentrations of 2-OHE1 and 16α-OHE1 were quantified. While the specific analytical method is not detailed in the provided abstracts, such studies commonly employ enzyme-linked immunosorbent assays (ELISA) or gas chromatography-mass spectrometry (GC-MS) for metabolite quantification.[5][6]
Indole-3-Carbinol (I3C) Supplementation in Women at Increased Breast Cancer Risk
-
Study Design: A placebo-controlled, randomized clinical trial.
-
Participant Profile: Premenopausal women identified as being at increased risk for breast cancer.
-
Intervention: Oral administration of 300 mg of I3C or a placebo daily for a period of 4 to 6 weeks.
-
Sample Collection: 24-hour urine samples were collected at baseline and at the end of the intervention period.
-
Analytical Methodology: The urinary 2-OHE1/16α-OHE1 ratio was determined. The specific assay was not detailed in the abstract.
Flaxseed Supplementation in Postmenopausal Women
-
Study Design: A randomized controlled intervention trial.[2][4]
-
Intervention: The treatment group consumed 15 g (approximately two tablespoons) of ground flaxseed daily for seven weeks, while the control group maintained their usual diet.[2][3][4]
-
Sample Collection: Serum samples were collected at baseline and at the end of the seven-week intervention.[2][4]
-
Analytical Methodology: Serum levels of 2-OHE1 and 16α-OHE1 were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]
Visualizations: Signaling Pathways and Experimental Workflow
Estrogen Metabolism Signaling Pathway
Caption: this compound and I3C induce CYP1A1/2, shifting metabolism to 2-OHE1.
General Experimental Workflow for Estrogen Metabolism Studies
Caption: A generalized workflow for clinical trials on estrogen metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effect of Dietary Flaxseed Intake on Circulating Sex Hormone Levels among Postmenopausal Women: A Randomized Controlled Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Promise of DIM: A Comparative Guide to its Therapeutic Potential
For Immediate Release
A comprehensive analysis of Diindolylmethane (DIM), a natural compound derived from cruciferous vegetables, reveals a significant therapeutic potential across a spectrum of diseases, primarily through its multi-targeted influence on cellular signaling pathways. This guide offers a comparative overview of this compound's efficacy, supported by experimental data, and positions it alongside other therapeutic alternatives for researchers, scientists, and drug development professionals.
Diindolylmethane (this compound) is a bioactive compound formed in the stomach from the digestion of indole-3-carbinol (I3C), which is abundant in vegetables like broccoli, cabbage, and cauliflower.[1][2][3] Emerging evidence strongly supports the role of this compound as a promising agent in the prevention and treatment of various cancers and other conditions.[1][4] Its therapeutic effects are attributed to its ability to modulate a wide array of cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[1][5]
Comparative Efficacy of this compound: A Data-Driven Overview
Numerous in vitro and in vivo studies have demonstrated the anti-cancer properties of this compound across various cancer cell lines. The following tables summarize key quantitative findings from these studies, offering a comparative perspective on this compound's therapeutic efficacy.
Table 1: Anti-proliferative and Apoptotic Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| HUVEC | - | 5μM | Down-regulated expression of CDK2 and CDK6, up-regulated expression of p27KIP1 | [1] |
| Follicular Thyroid Cancer | Thyroid | Not Specified | G1 cell cycle arrest and induction of apoptosis | [1] |
| Human Breast Cancer | Breast | Not Specified | Cell cycle arrest independent of estrogen dependence and p53 status | [1] |
| LNCaP & C4-2B | Prostate | Not Specified | Induction of apoptosis | [6] |
| Gastric Cancer Cells | Gastric | 100 μM | Significant inhibition of proliferation, increased G1 phase cells | [7] |
| MDA-MB-231 | Breast | Not Specified | Greater antiproliferative activity than I3C | [8] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Cell Line | Cancer Type | This compound Concentration | Key Proteins Modulated | Effect | Reference |
| HCT116 | Colon | Not Specified | Inhibition of Akt phosphorylation | Suppression of oncogenic signaling | [9] |
| Ovarian Cancer Cells | Ovarian | Not Specified | Inhibition of STAT3 phosphorylation and downstream proteins (survivin, Bcl-2, Mcl-1) | Increased cisplatin sensitivity, increased Caspase-3 | [9] |
| Esophageal Cancer Cells | Esophageal | Not Specified | Suppression of Akt/Gsk-3β signaling, activation of Hippo pathway | Inhibition of tumorigenesis | [9] |
| Breast, Glioma, NSCLC | Various | 20-50 μM | Decreased activation of Akt and p44/42 MAPK, increased activation of p38 MAPK | Cell cycle arrest and apoptosis | [10] |
| Gastric Cancer Cells | Gastric | 100 μM | Increased pLATS1, pMOB1, Sav1, pYAP; decreased YAP | Activation of Hippo signaling pathway, inactivation of cell proliferation | [7] |
| C4-2B & LNCaP | Prostate | Not Specified | Increased phosphor-AMPKα, phosphor-Raptor, phosphor-ACC; decreased phosphor-mTOR, AR, PSA | Activation of AMPK pathway, suppression of mTOR, induction of apoptosis | [6] |
| Prostate Cancer Cells | Prostate | Not Specified | Decreased survivin, AR expression, NF-κB DNA-binding activity | Enhanced Taxotere-induced apoptosis | [5] |
Deciphering the Mechanisms: Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation. The diagrams below, generated using Graphviz, illustrate some of the key pathways influenced by this compound.
Caption: Overview of this compound's impact on key cancer-related signaling pathways.
Experimental Protocols: A Glimpse into the Research
The following provides a generalized methodology for assessing the effects of this compound on cancer cells, based on common experimental designs cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (or a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB, caspases) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Caption: A typical workflow for Western Blot analysis to study protein expression.
Alternatives to this compound: A Comparative Outlook
While this compound shows considerable promise, other natural compounds and conventional therapies are also utilized in cancer treatment and prevention.
-
Indole-3-Carbinol (I3C): As the precursor to this compound, I3C also exhibits anti-cancer properties.[11] However, this compound is considered more stable and potent.[11] Studies have shown that after I3C ingestion, only this compound is detectable in the blood, suggesting it is the primary bioactive compound.[11]
-
Sulforaphane: Another compound derived from cruciferous vegetables, sulforaphane, is also a potent anti-cancer agent.[12] It is suggested to have a broader range of action by activating over 250 genes involved in detoxification and inflammation.[12]
-
Conventional Aromatase Inhibitors (AIs): For hormone-sensitive cancers, AIs are a standard treatment. While effective, they can have significant side effects.[13] this compound offers a gentler approach by modulating estrogen metabolism rather than blocking its production entirely.[13]
Conclusion
The collective evidence from numerous studies strongly indicates the therapeutic potential of Diindolylmethane. Its ability to target multiple signaling pathways involved in cancer progression makes it a compelling candidate for further investigation, both as a standalone therapeutic and as an adjunct to conventional treatments. The data presented in this guide provides a foundation for researchers and drug development professionals to explore the promising applications of this compound in oncology and beyond. While the existing research is robust, further large-scale clinical trials are warranted to fully elucidate its efficacy and safety in human populations.
References
- 1. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (this compound): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMP-Activated Protein Kinase by 3,3′-Diindolylmethane (this compound) Is Associated with Human Prostate Cancer Cell Death In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,3′-Diindolylmethane (this compound) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integrative-medicine.ca [integrative-medicine.ca]
- 12. katelivingsupplements.com [katelivingsupplements.com]
- 13. This compound for Estrogen Control on TRT: A Natural Alternative to Aromatase Inhibitors — Apex Health & Wellness [apex-healthwellness.com]
Unmasking the Molecular Machinery of DIM: A Comparative Guide Based on Knockout Studies
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount. 3,3'-Diindolylmethane (DIM), a natural compound derived from cruciferous vegetables, has garnered significant interest for its potential therapeutic effects. This guide provides a comparative analysis of experimental data from knockout (KO) studies aimed at definitively identifying the molecular targets of this compound.
This guide synthesizes available data to offer a clear comparison of how this compound's effects are validated through the genetic ablation of its putative targets. We will delve into the experimental evidence confirming the roles of the Aryl Hydrocarbon Receptor (AhR), Androgen Receptor (AR), Estrogen Receptor (ER), and Nuclear Factor-kappa B (NF-κB) in mediating the physiological and cellular responses to this compound.
Confirmed Molecular Target: Aryl Hydrocarbon Receptor (AhR)
Knockout studies have provided definitive evidence for the direct engagement of the Aryl Hydrocarbon Receptor (AhR) by this compound in vivo. A key study demonstrated that the induction of cytochrome P450 1A1/2 (CYP1A1/2) activities by this compound, a well-known downstream effect of AhR activation, was significantly diminished or completely absent in AhR-null mice compared to their wild-type counterparts.[1] This confirms that AhR is a primary molecular target of this compound for this specific biological effect.
While direct knockout studies confirming the role of AhR in all of this compound's observed effects are still emerging, a wealth of in vivo and in vitro research further supports this interaction. For instance, this compound has been shown to promote the apoptosis of gastric cancer cells through the downregulation of AhR and the increased expression of CYP1A1 in tumor-bearing mice. Furthermore, the neuroprotective and metabolic effects of this compound have been strongly linked to its modulation of the AhR signaling pathway.
Quantitative Data from AhR Knockout Studies
| Parameter | Wild-Type Mice Treated with this compound | AhR-Null Mice Treated with this compound | Reference |
| Ethoxyresorufin-O-dealkylase (EROD) Activity | Significant induction | Greatly reduced or lost induction | [1] |
| Methoxyresorufin-O-dealkylase (MROD) Activity | Significant induction | Greatly reduced or lost induction | [1] |
Experimental Protocol: In Vivo AhR Ligand Activity Assay
A representative experimental protocol to assess the in vivo AhR ligand activity of this compound using knockout mice is as follows:
-
Animal Model: Male C57BL/6 wild-type and AhR-null (Ahr-/-) mice are used.
-
Treatment: Mice are administered this compound orally or via intraperitoneal injection at a specified dosage and frequency. A vehicle control group for both wild-type and knockout mice is included.
-
Sample Collection: After the treatment period, mice are euthanized, and liver microsomes are prepared.
-
Enzyme Activity Assay: Ethoxyresorufin-O-dealkylase (EROD) and methoxyresorufin-O-dealkylase (MROD) activities, which are indicative of CYP1A1 and CYP1A2 activity respectively, are measured in the liver microsomes using a fluorescent plate reader.
-
Data Analysis: The enzyme activities in the this compound-treated groups are compared to the vehicle control groups for both wild-type and AhR-null mice. A significant induction of activity in wild-type mice that is absent or significantly reduced in AhR-null mice confirms AhR-dependent activity.[1]
Signaling Pathway of this compound-Mediated AhR Activation
Caption: this compound activates the AhR signaling pathway, leading to gene transcription.
Investigating other potential targets: AR, ER, and NF-κB
While the evidence for AhR as a direct target of this compound is strongly supported by knockout studies, the roles of the Androgen Receptor (AR), Estrogen Receptor (ER), and NF-κB are primarily suggested by in vitro and wild-type in vivo studies. Definitive confirmation through comparative studies with their respective knockout models is an active area of research.
Androgen Receptor (AR)
In vitro studies have shown that this compound can act as an androgen receptor antagonist. It has been demonstrated to inhibit the translocation of the AR to the nucleus and down-regulate the expression of AR-responsive genes. These anti-androgenic properties have been observed in androgen-dependent prostate cancer cells. However, to date, there is a lack of published studies that have treated AR-knockout mice with this compound to confirm these effects in vivo.
Estrogen Receptor (ER)
This compound exhibits complex interactions with estrogen signaling. It has been shown to have both estrogenic and anti-estrogenic effects, which appear to be cell-type and context-dependent. Some studies suggest that this compound can selectively activate ERβ target genes. The development of ERα and ERβ knockout mice has provided valuable tools to dissect the roles of these receptor subtypes in various physiological processes. However, specific studies administering this compound to these knockout models to unequivocally confirm its ER-mediated effects are not yet available in the public domain.
NF-κB
The transcription factor NF-κB is a critical regulator of inflammation and cell survival. Several studies have indicated that this compound can inhibit the activation of NF-κB signaling, which may contribute to its anti-inflammatory and anti-cancer effects. While mouse models with knockouts of various components of the NF-κB signaling pathway exist, their use to specifically validate this compound's mechanism of action has not been extensively reported.
Experimental Workflow for Validating this compound's Molecular Targets Using Knockout Mice
Caption: A generalized workflow for using knockout mice to validate molecular targets.
Conclusion and Future Directions
Knockout studies have unequivocally confirmed the Aryl Hydrocarbon Receptor as a direct molecular target of 3,3'-Diindolylmethane in vivo. The significant reduction or complete loss of this compound-induced CYP1A1/2 activity in AhR-null mice provides the most compelling evidence to date.
While a substantial body of research points to the involvement of the Androgen Receptor, Estrogen Receptor, and NF-κB in mediating the effects of this compound, definitive validation through comparative studies in their respective knockout models is a critical next step. Such studies will be instrumental in fully elucidating the molecular mechanisms underlying the diverse biological activities of this compound and will provide a more solid foundation for its potential therapeutic applications. The continued use of these powerful genetic tools will undoubtedly refine our understanding of this promising natural compound.
References
The Bioavailability Challenge: A Comparative Analysis of Commercial DIM Supplements
For researchers, scientists, and drug development professionals, understanding the bioavailability of 3,3'-diindolylmethane (DIM) is critical to unlocking its full therapeutic potential. This guide provides an objective comparison of the performance of various commercial this compound supplement formulations, supported by experimental data, to aid in the selection of the most effective delivery systems for research and clinical applications.
Crystalline 3,3'-diindolylmethane (this compound), a promising phytochemical derived from cruciferous vegetables, suffers from poor water solubility, which significantly hampers its absorption and, consequently, its systemic bioavailability.[1][2] This limitation has driven the development of advanced formulations designed to enhance its absorption and efficacy. This guide delves into the comparative bioavailability of these formulations, presenting key pharmacokinetic data and outlining the experimental methodologies used to evaluate them.
Comparative Bioavailability of Commercial this compound Formulations
The oral bioavailability of this compound can be significantly enhanced through advanced formulation strategies. Studies have compared the pharmacokinetic profiles of different commercial this compound supplements, primarily focusing on crystalline this compound, microencapsulated this compound (such as BioResponse-DIM®), and Self-Microemulsifying Drug Delivery Systems (SMEDDS).
Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are crucial for comparing the bioavailability of different formulations. The table below summarizes data from various preclinical and clinical studies. It is important to note that direct comparison between studies should be made with caution due to differing study designs, subjects (animal vs. human), and dosage levels.
| Formulation Type | Subject | Dose | Cmax | Tmax | AUC | Key Findings & Citation |
| Crystalline this compound | Mice | 250 mg/kg | - | 0.5 - 1 h | - | Showed lower bioavailability compared to formulated this compound.[2][3] |
| Microencapsulated this compound (BioResponse-DIM®) | Mice | 250 mg/kg | - | 0.5 - 1 h | - | Exhibited approximately 50% higher bioavailability than crystalline this compound.[2][3] |
| Microencapsulated this compound (BioResponse-DIM®) | Healthy Humans | 100 mg | 32 ng/mL | - | 128 hrng/mL | Well-tolerated with a linear dose-exposure relationship up to 200 mg.[4] |
| Microencapsulated this compound (BioResponse-DIM®) | Healthy Humans | 200 mg | 104 ng/mL | - | 553 hrng/mL | [4] |
| Microencapsulated this compound (BioResponse-DIM®) | Healthy Humans | 300 mg | 108 ng/mL | - | 532 hr*ng/mL | Cmax did not significantly increase from the 200 mg dose.[4] |
| This compound-SMEDDS (BR-9001) | Rats | 30 mg/kg | >400% of BR-DIM | 30 min | ~2x that of BR-DIM | Substantially greater oral bioavailability compared to microencapsulated this compound.[5][6] |
Experimental Protocols
The evaluation of a supplement's bioavailability involves a series of well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize and compare the performance of different this compound formulations.
In Vitro Dissolution Testing for Poorly Soluble Compounds like this compound
This assay evaluates the rate and extent to which the active ingredient is released from the solid dosage form and dissolves in a liquid medium. For poorly soluble compounds like this compound, specific conditions are required to achieve meaningful results.
Objective: To assess the in vitro release characteristics of different this compound supplement formulations.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Dissolution Medium:
-
Choice of Medium: Due to this compound's low aqueous solubility, biorelevant media that simulate gastrointestinal conditions are often employed. This can include Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), with and without the addition of surfactants (e.g., sodium lauryl sulfate) to achieve sink conditions.[7][8] The pH of the medium should be within the physiological range of 1.2 to 6.8.[7]
-
Volume: Typically 900 mL, but can be increased for poorly soluble drugs to ensure sink conditions (the volume of medium should be at least three times that required to form a saturated solution).[7]
-
Temperature: Maintained at 37 ± 0.5 °C.[9]
Procedure:
-
Place the specified volume of dissolution medium in each vessel of the dissolution apparatus.
-
Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one this compound supplement capsule or tablet in each vessel.
-
Begin rotation of the paddles at a specified speed (e.g., 50-100 rpm).[10]
-
At predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of this compound dissolved at each time point.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs and nutraceuticals.[11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[12]
Objective: To evaluate the intestinal permeability of different this compound formulations.
Cell Culture:
-
Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates.[13]
-
The cells are cultured for 21-23 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[12]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[14]
Permeability Assay:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The test compound (this compound formulation) is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.[13]
-
The plate is incubated at 37 °C with gentle shaking.[14]
-
At specific time points, samples are collected from the basolateral compartment and the concentration of this compound is quantified by HPLC or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
In Vivo Bioavailability Study in Animal Models (Rats)
In vivo studies in animal models are essential for determining the pharmacokinetic profile of a drug or supplement and for comparing the bioavailability of different formulations.
Objective: To determine and compare the in vivo pharmacokinetic parameters (Cmax, Tmax, AUC) of different this compound formulations in rats.
Study Design:
-
Animals: Male Sprague-Dawley or CD rats are commonly used.[5][6]
-
Groups: Animals are divided into groups, with each group receiving a different this compound formulation (e.g., crystalline this compound, microencapsulated this compound, this compound-SMEDDS). A control group receiving the vehicle may also be included.
-
Dosing: A single oral dose of the this compound formulation is administered by gavage.[5][6] The dose should be equivalent across all formulation groups.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[6]
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is determined using a validated analytical method like HPLC or LC-MS/MS.
Pharmacokinetic Analysis:
-
Plasma concentration-time profiles are plotted for each formulation.
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using appropriate software (e.g., WinNonlin).
Visualizing the Experimental Workflow and Biological Pathways
To better illustrate the processes involved in assessing this compound bioavailability and its mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for comparative bioavailability assessment of this compound supplements.
Caption: this compound's inhibitory effect on the canonical NF-κB signaling pathway.
Conclusion
The bioavailability of commercial this compound supplements is highly dependent on the formulation. Crystalline this compound exhibits poor absorption, while advanced delivery systems like microencapsulation and self-microemulsifying drug delivery systems (SMEDDS) significantly enhance its bioavailability. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. By understanding the nuances of this compound's absorption and the methodologies to evaluate it, the scientific community can better design studies and select appropriate formulations to harness the full therapeutic potential of this promising natural compound. The inhibition of key inflammatory pathways, such as NF-κB, underscores the importance of achieving adequate systemic concentrations of this compound for biological activity.
References
- 1. bioresponse.com [bioresponse.com]
- 2. researchgate.net [researchgate.net]
- 3. lowteflorida.com [lowteflorida.com]
- 4. Single-Dose Pharmacokinetics and Tolerability of Absorption-Enhanced 3, 3′-Diindolylmethane in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iitri.org [iitri.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. fip.org [fip.org]
- 10. scribd.com [scribd.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 3,3'-Diindolylmethane (DIM): A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3,3'-Diindolylmethane (DIM) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, in line with established safety protocols.
Key Disposal and Safety Information
Proper handling and disposal of chemical waste is a critical aspect of laboratory safety. For this compound, specific guidelines must be followed to mitigate risks. The following table summarizes the key safety and disposal information derived from safety data sheets (SDS).
| Parameter | Guideline | Source |
| Disposal Method | Must not be disposed of with household garbage. Do not allow the product to reach the sewage system. Dispose of contents/container to an approved waste disposal plant. | [1] |
| Regulatory Compliance | Disposal must be made according to official local, regional, and national hazardous waste regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. | [1] |
| Uncleaned Packaging | Uncleaned packaging must be disposed of in the same manner as the product itself. | |
| Personal Protective Equipment (PPE) | Wear personal protective equipment/face protection. Ensure adequate ventilation. | [1] |
| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. | |
| Incompatible Materials | Strong oxidizing agents and acids. | [1] |
Procedural Steps for this compound Disposal
The disposal of this compound should be approached systematically to ensure safety and compliance. The following workflow outlines the necessary steps for laboratory personnel.
Detailed Experimental Protocol for Disposal
1. Identification and Classification:
-
The first step in proper chemical waste disposal is to identify the waste.[2]
-
Refer to the Safety Data Sheet (SDS) for 3,3'-Diindolylmethane to understand its specific hazards.[3]
-
Chemical waste generators are responsible for determining if the waste is classified as hazardous according to local, regional, and national regulations.[1]
2. Segregation and Storage:
-
This compound waste should be collected in a designated and properly labeled container.[4]
-
The container should be made of a material compatible with this compound and stored in a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Ensure the container is kept tightly closed.[1]
3. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "3,3'-Diindolylmethane".[4][5]
-
The label should also indicate the hazards associated with the chemical (e.g., irritant).[4]
4. Professional Disposal:
-
Do not dispose of this compound with regular trash or pour it down the drain.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][6]
-
Follow their specific procedures for packaging and collection.
5. Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, unless they have been properly decontaminated.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 3,3'-Diindolylmethane, thereby protecting themselves, their colleagues, and the environment.
References
Essential Protective Measures for Handling Diindolylmethane (DIM)
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Diindolylmethane (DIM). Adherence to these protocols is mandatory to ensure personal safety and proper disposal of materials.
Personal Protective Equipment (PPE)
When handling Diindolylmethane in a laboratory setting, specific personal protective equipment is required to prevent skin, eye, and respiratory exposure. This compound is known to cause skin and eye irritation, and inhalation of the powder can lead to respiratory irritation.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against skin contact. Nitrile is recommended for its general chemical resistance.[2][3][4][5] For prolonged contact or submersion, thicker gloves and specific chemical resistance data should be consulted. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne powder and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator | Required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particulates.[6][7][8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan for Handling this compound
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
Decontamination of Surfaces and Equipment
-
Prepare Decontamination Solution: Prepare a 10% bleach solution or use a laboratory-grade disinfectant known to be effective against organic compounds.
-
Wipe Surfaces: Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound.
-
Rinse: For sensitive equipment, follow the bleach wipe with a rinse of 70% ethanol or sterile water to remove any corrosive residue.
Disposal of Contaminated PPE and Materials
The disposal of used PPE and other materials contaminated with this compound should follow a clear, step-by-step process to minimize the risk of secondary contamination.
Disposal Protocol:
-
Segregation: At the point of use, separate all solid materials contaminated with this compound (e.g., gloves, disposable lab coats, weigh papers, pipette tips) from regular laboratory trash.
-
Containment: Place all contaminated solid waste into a designated, leak-proof plastic bag.
-
Labeling: Clearly label the bag as "Non-hazardous Chemical Waste" and include the date.
-
Institutional Procedures: Dispose of the sealed bag in accordance with your institution's specific procedures for non-hazardous chemical waste.[1][6][7][8][9] If your institution's guidelines classify indole compounds as hazardous waste, follow the appropriate hazardous waste disposal stream.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled waste container for chemical waste disposal. Do not pour this compound solutions down the drain.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellbefore.com [wellbefore.com]
- 4. gloves.com [gloves.com]
- 5. osha.gov [osha.gov]
- 6. sfasu.edu [sfasu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. qcbr.queens.org [qcbr.queens.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
